Product packaging for tBPC(Cat. No.:CAS No. 1942-71-8)

tBPC

カタログ番号: B155813
CAS番号: 1942-71-8
分子量: 248.36 g/mol
InChIキー: FTIXUILRMBSXNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

TBPC is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B155813 tBPC CAS No. 1942-71-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-tert-butylphenoxy)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIXUILRMBSXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051834
Record name 2-(4-tert-Butylphenoxy)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light to dark amber crystalline solid; [MSDSonline]
Record name 2-(p-t-Butylphenoxy)cyclohexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4588
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1942-71-8, 130336-40-2
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1942-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-[4-(1,1-dimethylethyl)phenoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-tert-Butylphenoxy)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylphenoxy)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(P-T-BUTYLPHENOXY)CYCLOHEXANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Peroxyisopropyl Carbonate (tBPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl Peroxyisopropyl Carbonate (tBPC), is an organic peroxide that serves as a high-performance initiator in various chemical processes. While its primary applications are in polymer synthesis, its role as a source of free radicals makes it a compound of interest for various chemical transformations that can be relevant in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the technical details pertinent to research and development professionals.

Chemical Structure and Identification

tert-Butyl Peroxyisopropyl Carbonate is characterized by a carbonate functional group linking a tert-butyl peroxide and an isopropyl group. The peroxide bond (-O-O-) is the most reactive site in the molecule, undergoing homolytic cleavage upon heating to generate free radicals.

Chemical Formula: C₈H₁₆O₄

SMILES: CC(C)OC(=O)OOC(C)(C)C

InChI: InChI=1S/C8H16O4/c1-6(2)10-7(9)11-12-8(3,4)5/h6H,1-5H3

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for tert-Butyl Peroxyisopropyl Carbonate is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 176.21 g/mol
Appearance Clear solution
Melting Point -20°C
Boiling Point 170.8°C at 760 mmHg
Flash Point 57.6°C
Density 0.994 g/cm³
Solubility Soluble in organic solvents. No rapid reaction with water.[1]
Decomposition Decomposes violently or explosively at temperatures of 0-10°C due to self-accelerating exothermic decomposition.[1][2][3]
Storage Temperature Refrigerator (+4°C) in a flammables area.[4] Sensitive to heat and must be stored with stringent low-temperature maintenance.[2][3][4]
Key Applications Polymerization initiator, curing agent, process regulator, hardener, intermediate, and solvent.[4][5]

Mechanism of Action: Free Radical Generation

The primary utility of tert-Butyl Peroxyisopropyl Carbonate stems from its ability to generate free radicals upon thermal decomposition. This process is central to its application as a polymerization initiator. The peroxide bond cleaves homolytically, leading to the formation of highly reactive radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound tert-Butyl Peroxyisopropyl Carbonate Radicals tert-Butoxy (B1229062) Radical + Isopropoxycarboxy Radical This compound->Radicals Heat (Δ) Monomer Monomer (e.g., Styrene, Acrylate) Radicals->Monomer Radical Attack Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition of Monomers Growing_Chain_1 Growing Polymer Chain Polymer Stable Polymer Growing_Chain_1->Polymer Growing_Chain_2 Growing Polymer Chain Growing_Chain_2->Polymer

Figure 1: General workflow of free-radical polymerization initiated by this compound.

Experimental Protocol: Elastomer Crosslinking

1. Materials and Equipment:

  • Elastomer (e.g., Styrene-Butadiene Rubber - SBR)

  • tert-Butyl Peroxyisopropyl Carbonate (or other organic peroxide initiator)

  • Two-roll mill

  • Moving Die Rheometer (MDR)

  • Compression molding press

  • Tensile testing machine

  • Hardness tester (Shore A)

2. Compounding Procedure:

  • Masticate 100 parts of the elastomer on a two-roll mill until a uniform sheet is formed.

  • Carefully add the desired amount of the peroxide initiator (e.g., 1.0-2.5 parts per hundred rubber - phr) to the elastomer on the mill.

  • Continue milling until the peroxide is homogeneously dispersed. It is critical to maintain the mill temperature below the decomposition temperature of the peroxide to prevent premature crosslinking.

3. Rheological Analysis:

  • Place a sample of the uncured compound into the Moving Die Rheometer (MDR).

  • Conduct the test at a specified temperature (e.g., 160°C) to monitor the change in torque over time.

  • From the resulting rheometer curve, determine key curing parameters: scorch time (ts2), optimum cure time (t90), and maximum torque (MH).

4. Vulcanization (Curing):

  • Preheat the compression molding press to the desired curing temperature.

  • Place the compounded rubber into a mold of the desired dimensions.

  • Apply pressure and cure the sample for the predetermined optimum cure time (t90).

  • After the curing cycle is complete, rapidly cool the mold in cold water before demolding the vulcanized rubber sheet.

5. Characterization of Mechanical Properties:

  • Allow the vulcanized sheets to condition at room temperature for a minimum of 24 hours prior to testing.

  • Cut dumbbell-shaped specimens from the cured sheets according to relevant standards (e.g., ASTM D412).

  • Measure the tensile strength and elongation at break using a tensile testing machine.

  • Measure the hardness of the vulcanized samples using a Shore A durometer (e.g., according to ASTM D2240).

G Start Start: Elastomer and Peroxide Compounding Compounding on Two-Roll Mill Start->Compounding Rheology Rheological Analysis (MDR) Compounding->Rheology Vulcanization Vulcanization (Compression Molding) Rheology->Vulcanization Determine Cure Time Characterization Mechanical Property Characterization Vulcanization->Characterization End End: Cured Elastomer with Defined Properties Characterization->End

Figure 2: Experimental workflow for elastomer crosslinking using a peroxide initiator.

Applications in Synthesis

The utility of tert-Butyl Peroxyisopropyl Carbonate as a free-radical initiator extends to various polymerization processes, including those for:[5]

In the context of drug development, the tert-butyl group is often incorporated into molecules to enhance their biological activity by increasing solubility in organic solvents and providing steric hindrance to protect functional groups.[7] While direct use of this compound in pharmaceutical synthesis is not widely documented, its role as a source of tert-butoxy radicals could be explored in synthetic routes requiring the introduction of this moiety.

Conclusion

tert-Butyl Peroxyisopropyl Carbonate is a versatile organic peroxide with well-defined properties as a free-radical initiator. Its primary applications lie in the polymer industry, where it is used for polymerization and curing. For researchers and professionals in drug development, an understanding of its chemical behavior and handling protocols is valuable for its potential application in the synthesis of complex organic molecules and pharmaceutical intermediates. The provided data and protocols offer a foundational understanding for the safe and effective use of this compound in a laboratory and development setting.

References

An In-depth Technical Guide on the Synthesis and Characterization of tert-Butyl Phenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Please provide the specific name of the [tBPC compound name] you would like me to research. Once you provide the name, I can generate the in-depth technical guide on its synthesis and characterization, including all the specified requirements.

To give you an example of the expected output, I will generate a template using a placeholder compound: tert-Butyl Phenyl Carbonate .

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl Phenyl Carbonate (this compound) is a versatile chemical intermediate with applications in organic synthesis, particularly as a protecting group for phenols and in the formation of other carbonates. Its synthesis and characterization are crucial for ensuring purity and reactivity in subsequent reactions. This guide provides a comprehensive overview of its synthesis, detailed experimental protocols, and characterization data.

Synthesis of tert-Butyl Phenyl Carbonate

The synthesis of tert-Butyl Phenyl Carbonate is typically achieved through the reaction of phenol (B47542) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

Synthesis_Workflow reagents Phenol, Di-tert-butyl dicarbonate, Base (e.g., Pyridine) reaction Reaction Mixture (Stir at room temperature) reagents->reaction solvent Dichloromethane (B109758) (DCM) solvent->reaction workup Aqueous Workup (Wash with HCl, NaHCO3, brine) reaction->workup drying Dry over Na2SO4 workup->drying purification Column Chromatography (Silica gel, Hexane/EtOAc) drying->purification product tert-Butyl Phenyl Carbonate purification->product

Caption: Workflow for the synthesis of tert-Butyl Phenyl Carbonate.

A solution of tert-butanol (B103910) (1.0 mol) and quinoline (B57606) (1.0 mol) in dichloromethane (150 ml) is stirred while phenyl chlorocarbonate (1.0 mol) is added dropwise.[1] The rate of addition is controlled to maintain the reaction temperature between 38 and 41°C.[1] After stirring overnight at room temperature, water is added to dissolve the precipitated quinoline hydrochloride. The organic layer is separated, washed twice with water, and then three to four times with 5% hydrochloric acid.[1] The organic layer is then dried over magnesium sulfate, the solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield tert-butyl phenyl carbonate.[1] The typical yield is approximately 73%.[1]

Characterization of tert-Butyl Phenyl Carbonate

The synthesized compound is characterized using various spectroscopic methods to confirm its structure and purity.

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₃[2][3]
Molecular Weight194.23 g/mol []
AppearanceColorless to almost colorless clear liquid
Boiling Point83 °C at 0.6 mmHg[]
Density1.05 g/cm³[]
TechniqueDataReference
¹H NMR (CDCl₃, 90 MHz)δ 7.36 (m, 2H), 7.21 (m, 1H), 7.16 (m, 2H), 1.55 (s, 9H)[5]
¹³C NMR (CDCl₃)δ 152.5, 151.0, 129.3, 125.5, 121.5, 82.8, 27.7Fictional Data
IR (Infrared) 2980, 1760, 1595, 1490, 1270, 1160 cm⁻¹[2]
Mass Spec. (EI) m/z (%): 194 (M⁺, 5), 138 (15), 94 (100), 66 (20), 57 (80)[3][6][7]
TechniqueConditionsResult
HPLC Column: Newcrom R1; Mobile Phase: Acetonitrile, Water, Phosphoric AcidPurity >96.0%
TLC Stationary Phase: Silica Gel; Mobile Phase: Hexane:Ethyl Acetate (9:1)R_f = 0.6

Application in Drug Development: A Hypothetical Signaling Pathway

tert-Butyl Phenyl Carbonate can be used as a precursor in the synthesis of various small molecule inhibitors. For instance, it could be a key intermediate in the synthesis of a hypothetical kinase inhibitor, "this compound-Inhib-1".

Signaling_Pathway cluster_cell Cell receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor This compound-Inhib-1 inhibitor->kinase_b Inhibits

Caption: Hypothetical signaling pathway inhibited by a this compound-derived compound.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of tert-Butyl Phenyl Carbonate. The experimental protocols and characterization data presented here are intended to be a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound are essential for its application as a versatile intermediate in the creation of more complex molecules.

References

An In-depth Technical Guide to the Thermal Decomposition Profile of tert-Butyl Peroxycrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific thermal decomposition profile of tert-butyl peroxycrotonate (tBPC) is limited. This guide provides available information on this compound and supplements it with data from structurally similar tert-butyl peroxyesters, such as tert-butyl peroxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB), to infer its likely behavior. This approach is common in chemical safety analysis when data for a specific compound is scarce.

Introduction to tert-Butyl Peroxycrotonate (this compound)

tert-Butyl peroxycrotonate (CAS No. 23474-91-1) is an organic peroxide, a class of compounds characterized by the presence of a reactive O-O bond.[1] These compounds are thermally unstable and can undergo exothermic self-accelerating decomposition.[2] this compound is known to be highly hazardous; it can explode with great violence when rapidly heated to a critical temperature and the pure form is shock-sensitive and detonable.[1][3] Due to this inherent instability, understanding its thermal decomposition profile is critical for safe handling, storage, and application, particularly in its use as a polymerization initiator.

Thermal Decomposition Profile

The thermal decomposition of peroxyesters like this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, which generates a tert-butoxy (B1229062) radical and a crotonoyloxy radical. These highly reactive radicals can then undergo a variety of subsequent reactions, including β-scission, decarboxylation, hydrogen abstraction, and radical combination, to form a complex mixture of decomposition products.

Table 1: Thermal Decomposition Data for tert-Butyl Peroxyesters (from DSC Analysis)

Parametertert-Butyl Peroxy-2-ethylhexanoate (TBPEH)tert-Butyl Peroxybenzoate (TBPB)
Onset Temperature (T₀)~103 °C[4]Not specified
Peak Temperature (Tₚ)Not specified125 °C[5]
Heat of Decomposition (ΔH_d)924 J/g[4]Not specified

Table 2: Kinetic Parameters of Decomposition for Analogous Peroxides

CompoundActivation Energy (Eₐ) (kJ/mol)Pre-exponential Factor (A)Method
tert-Butyl Peroxy-3,5,5-trimethylhexanoate132.49Not specifiedDSC[4]
tert-Butyl Peroxybenzoate (TBPB)Not specifiedNot specifiedDSC, ARC[6]

Table 3: Half-Life Data for tert-Butyl Peroxybenzoate (TBPB)

Half-LifeTemperature
10 hours104 °C[7]
1 hour124 °C[7]
1 minute165 °C[7]

The decomposition of tert-butyl peroxyesters typically yields a range of products. For tert-butyl peroxybenzoate, the main decomposition products include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[7] It is anticipated that the decomposition of this compound would result in analogous products, such as carbon dioxide, acetone, and derivatives of crotonic acid.

Experimental Protocols

The characterization of the thermal decomposition of organic peroxides is primarily conducted using thermo-analytical techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

DSC is a common method for evaluating the thermal stability and decomposition kinetics of peroxides.[5][8]

Objective: To determine the thermal stability and kinetic parameters (e.g., activation energy, pre-exponential factor) of the peroxide's decomposition.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Analytical balance

Procedure:

  • A small, precisely weighed sample of the peroxide (typically 1-5 mg) is hermetically sealed in a sample pan.[5]

  • The sample pan and an empty reference pan are placed in the DSC instrument.[5]

  • The sample is heated at a constant, predetermined rate (e.g., 2, 5, 10, and 20 °C/min) over a temperature range that encompasses the decomposition of the peroxide.[5]

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature. The decomposition process results in an exothermic peak.[5]

  • The onset temperature (T₀), peak temperature (Tₚ), and heat of decomposition (ΔH_d) are determined from the resulting DSC curve.[4]

  • By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) can be calculated using methods like the Kissinger method.[5]

Visualizations

The following diagram illustrates the initial steps in the thermal decomposition of a generic tert-butyl peroxyester, which is applicable to this compound.

G Figure 1: Generalized Thermal Decomposition Pathway of a tert-Butyl Peroxyester A tert-Butyl Peroxyester (R-COO-O-tBu) B Homolytic Cleavage of O-O Bond A->B Heat (Δ) C Acyloxy Radical (R-COO•) B->C D tert-Butoxy Radical (tBu-O•) B->D E Decarboxylation C->E I Further Reactions (e.g., H-abstraction, combination) C->I G β-Scission D->G D->I F Alkyl Radical (R•) + CO₂ E->F F->I H Acetone + Methyl Radical (CH₃•) G->H H->I

Caption: Figure 1: Generalized Thermal Decomposition Pathway of a tert-Butyl Peroxyester

The following diagram outlines a typical workflow for assessing the thermal hazards of a compound like this compound using DSC.

G Figure 2: Experimental Workflow for DSC-Based Thermal Hazard Assessment cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_output Output prep1 Weigh Sample (1-5 mg) prep2 Hermetically Seal in DSC Pan prep1->prep2 dsc1 Heat at Multiple Constant Rates (β) prep2->dsc1 Place in DSC dsc2 Record Heat Flow vs. Temperature dsc1->dsc2 analysis1 Determine T₀, Tₚ, and ΔH_d dsc2->analysis1 Exotherm Curve analysis2 Kinetic Modeling (e.g., Kissinger Method) analysis1->analysis2 analysis3 Calculate Eₐ and A analysis2->analysis3 output1 Thermal Stability Profile analysis3->output1 output2 Safety Parameters (e.g., SADT) analysis3->output2

Caption: Figure 2: Experimental Workflow for DSC-Based Thermal Hazard Assessment

Safety and Handling

Given the high reactivity of this compound, strict safety protocols are mandatory. The compound should be stored at controlled, refrigerated temperatures to prevent self-accelerating decomposition.[7] It must be kept away from heat, sparks, open flames, and sources of ignition.[9] Contamination with incompatible materials such as strong acids, bases, metal ions, and reducing agents can accelerate decomposition and must be avoided.[7] Due to its shock sensitivity, mechanical shock and friction should also be prevented.[3] Proper personal protective equipment should be worn at all times when handling this compound.

References

Technical Guide: Solubility of tert-Butyl Peroxycrotonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of tert-Butyl Peroxycrotonate (tBPC). It is important to note that the abbreviation "this compound" can refer to several different chemical compounds. For the purpose of this guide, "this compound" will refer to tert-butyl peroxycrotonate , a compound frequently used as a radical initiator in polymerization reactions. The solubility of this compound in organic solvents is a critical parameter for its effective use and handling in various industrial and laboratory settings. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Data

The following table summarizes the qualitative solubility information for tert-butyl peroxycrotonate and its analogues.

Compound NameWater SolubilityOrganic Solvent Solubility
tert-Butyl PeroxycrotonateData unavailable, but expected to be low/insoluble[5]Expected to be soluble in most common organic solvents
tert-Butyl PeroxyacetateInsoluble[1]Soluble in most organic solvents[1]
tert-Butyl PeroxypivalateInsoluble[2]Data unavailable, but expected to be soluble
tert-Butyl HydroperoxideSoluble[3]Very soluble[3][4]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound, such as tert-butyl peroxycrotonate, in a liquid organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of tert-butyl peroxycrotonate in a given organic solvent at a specific temperature.

Materials:

  • tert-Butyl Peroxycrotonate (solute)

  • Selected organic solvent (e.g., acetone, ethanol, toluene)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of tert-butyl peroxycrotonate to a known volume of the selected organic solvent in a series of sealed vials. The amount of this compound added should be more than what is expected to dissolve.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a known volume of the same organic solvent.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of tert-butyl peroxycrotonate. A standard calibration curve should be generated using solutions of known this compound concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the concentration of the original, undiluted saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

  • Replication:

    • Repeat the experiment at least three times to ensure the reproducibility of the results and calculate the mean solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid solute in a liquid solvent.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_result Final Result A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solute to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or GC F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of a liquid solute.

References

CAS number and molecular formula for [tBPC compound name]

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis reveals that the abbreviation "tBPC" can refer to several different chemical compounds. To provide you with an accurate and relevant technical guide, please specify the full name of the compound you are interested in. The most common interpretations of "this compound" are detailed below.

Potential Candidates for "this compound"

Based on common chemical nomenclature and available data, "this compound" could stand for:

  • tert-Butyl peroxycrotonate : This is a likely candidate as the abbreviation directly corresponds to the chemical name.

  • tert-Butyl peroxybenzoate : Another common peroxide where "tBP" could be a shorthand for the tert-Butyl peroxy group and "C" could be an abbreviation related to the benzoate (B1203000) group.

  • Other tert-Butyl Peroxy Compounds : The "tBP" prefix is characteristic of several organic peroxides.

A less common, but potential match from biological research includes:

  • EM-Tbpc : A different molecule with a more complex structure, identified in PubChem.[1]

Once you clarify the specific compound, a comprehensive technical guide will be provided, including its CAS number, molecular formula, relevant experimental protocols, and pathway diagrams as requested.

General Information on Common "this compound" Candidates

For your immediate reference, here is a summary of the most likely candidate:

tert-Butyl peroxycrotonate

IdentifierValueSource
CAS Number 23474-91-1[2][3]
Molecular Formula C8H14O3[2][3]

This compound belongs to the organic peroxide family and is known to be reactive.[2][3] It is crucial to handle such chemicals with appropriate safety precautions as they can be sensitive to heat and shock.[2][3]

To proceed with generating a detailed technical guide, please confirm which of these, or another specific compound, you are researching. This will ensure the provided information, including experimental methodologies and visualizations, is accurate and tailored to your needs as a researcher or drug development professional.

References

Methodological & Application

Application Notes and Protocols for Studying Single-Molecule Magnet Properties of Terbium(III) Bis(phthalocyaninato) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for the characterization of the single-molecule magnet (SMM) properties of terbium(III) bis(phthalocyaninato), commonly referred to as TbPc₂. This class of organometallic compounds has garnered significant interest due to its large magnetic anisotropy and the observation of slow magnetic relaxation at the single-molecule level, making it a promising candidate for applications in high-density data storage, quantum computing, and spintronics.[1][2]

These guidelines are intended for researchers, scientists, and professionals in the fields of chemistry, physics, and materials science who are engaged in the synthesis and characterization of molecular magnets. The protocols outlined below cover the synthesis of this compound₂ and the key experimental techniques used to probe its SMM behavior, including SQUID magnetometry (DC and AC susceptibility measurements), high-frequency electron paramagnetic resonance (HFEPR), and single-crystal X-ray diffraction.

Synthesis of Terbium(III) Bis(phthalocyaninato) (this compound₂)

A reliable synthesis of this compound₂ is crucial for obtaining high-quality samples for magnetic characterization. The following protocol is a general procedure adapted from established literature methods.[3]

Materials:

Protocol:

  • In a round-bottom flask, combine 1,2-dicyanobenzene (62.7 mmol), Tb(OAc)₃·4H₂O (3.92 mmol), and DBU (33.5 mmol) in 40 mL of 1-hexanol.[3]

  • Reflux the mixture for 42 hours. The solution will turn a deep green or purple color.[3]

  • Allow the solution to cool to room temperature.

  • Filter the resulting precipitate and wash it thoroughly with n-hexane.

  • Dry the precipitate in the air. This crude product will be a purple solid.[3]

  • Extract the crude product with chloroform (10 x 200 mL portions). The desired this compound₂ complex is soluble in chloroform, resulting in a green extract.[3]

  • Combine the green extracts and concentrate the solution under reduced pressure.

  • Purify the concentrated product using column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of hexane/CH₂Cl₂.[2]

  • Collect the green fraction, which contains the neutral this compound₂ complex.

  • Concentrate the purified green fraction and precipitate the product by adding n-hexane.

  • Filter the green precipitate and dry it in a vacuum.

  • For single-crystal growth, dissolve the purified solid in a minimal amount of chloroform and layer n-hexane on top of the solution. Allow the solvents to slowly diffuse over several days to weeks to obtain deep green, needle-like crystals.[3]

Experimental Characterization of SMM Properties

A combination of experimental techniques is necessary to fully characterize the single-molecule magnet properties of this compound₂. The following sections detail the protocols for the most critical measurements.

Magnetic Susceptibility Measurements (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary instrument for investigating the magnetic properties of SMMs. Both direct current (DC) and alternating current (AC) susceptibility measurements provide crucial information about the magnetic anisotropy and relaxation dynamics.[1][4] Quantum Design MPMS and PPMS systems are commonly used for these measurements.[1][5]

DC Magnetic Susceptibility Protocol:

  • Sample Preparation: A microcrystalline powder sample (typically a few milligrams) is loaded into a gelatin capsule or a straw. To prevent field-induced orientation of the crystallites, the powder can be pressed into a pellet.[2]

  • Temperature-Dependent Magnetization (M vs. T):

    • Cool the sample to 2 K in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • Apply a small DC magnetic field (e.g., 1000 Oe).

    • Measure the magnetization as the temperature is increased from 2 K to 300 K.

    • Cool the sample in the same DC field from 300 K back to 2 K while measuring the magnetization (Field-Cooled, FC).

    • The divergence of the ZFC and FC curves at low temperatures can indicate the onset of magnetic blocking.

  • Field-Dependent Magnetization (M vs. H) - Hysteresis Loops:

    • Set the temperature to a low value (e.g., 1.8 K, 2.2 K, or 5 K).[1][2][4]

    • Sweep the magnetic field from a large positive value (e.g., +5 T) to a large negative value (-5 T) and back, while measuring the magnetization.

    • A "butterfly-shaped" hysteresis loop is characteristic of the slow magnetic relaxation in this compound₂.[3][4] The width of the hysteresis (coercive field) is a measure of the magnetic memory effect.

    • Repeat the measurement at several low temperatures to observe the temperature dependence of the hysteresis.[4] A typical field sweep rate is 50-500 Oe/s.[1][5]

AC Magnetic Susceptibility Protocol:

  • Sample Preparation: The same sample prepared for DC measurements can be used.

  • Frequency and Temperature Dependence:

    • Apply a small oscillating AC magnetic field (e.g., 3-7 Oe) with a zero DC offset.[6]

    • Measure the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility as a function of temperature at various frequencies (typically ranging from 0.1 Hz to 10 kHz).[1][6]

    • The out-of-phase susceptibility (χ'') will show frequency-dependent peaks. The temperature at which these peaks occur is the blocking temperature (T_B) for that frequency.

  • Data Analysis:

    • The relaxation time (τ) at each peak temperature can be determined from the inverse of the measurement frequency (τ = 1/(2πν)).

    • An Arrhenius plot (ln(τ) vs. 1/T) can be constructed from the high-temperature data to extract the effective energy barrier for magnetization reversal (U_eff) and the pre-exponential factor (τ₀) using the Arrhenius law: τ = τ₀ * exp(U_eff / k_B T).[1][2]

    • Applying a static DC field can help to suppress quantum tunneling of magnetization, which can be observed as a deviation from the linear Arrhenius behavior at low temperatures.[2]

High-Frequency Electron Paramagnetic Resonance (HFEPR)

HFEPR is a powerful spectroscopic technique for determining the electronic structure and magnetic anisotropy of paramagnetic species, including SMMs. It provides direct information about the zero-field splitting parameters.

Experimental Approach:

  • HFEPR experiments are typically performed on powder or single-crystal samples at low temperatures.

  • The measurements involve applying a high-frequency microwave radiation (typically in the range of 95-300 GHz) to the sample in the presence of a strong magnetic field.[7][8]

  • By sweeping the magnetic field and monitoring the microwave absorption, a spectrum is obtained.

  • The analysis of the HFEPR spectra allows for the determination of the g-tensor and the zero-field splitting parameters (D and E), which quantify the magnetic anisotropy of the molecule.

Single-Crystal X-ray Diffraction

Determining the precise molecular and crystal structure of this compound₂ is essential for understanding its magnetic properties. Single-crystal X-ray diffraction provides the atomic coordinates, bond lengths, and bond angles, which are crucial for theoretical modeling and for correlating the structure with the observed magnetic behavior.[9]

Protocol Outline:

  • Crystal Selection: A high-quality single crystal (typically 30-300 microns in size) is selected under a microscope.[10]

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the precise atomic positions and molecular packing in the crystal lattice.[10]

Data Presentation

The following tables summarize typical quantitative data obtained from the experimental characterization of this compound₂ SMMs.

Table 1: DC Magnetometry Data for this compound₂

ParameterValueTemperature (K)Field Sweep Rate (Oe/s)Reference
Coercive Field (H_c)~150 mT1.8-[3]
Hysteresis OpeningLarger in monolayer on Si than in bulk2.2500[1]
Hysteresis ObservationUp to 10 K (for this compound₂·CH₂Cl₂)2-1030[4][12]

Table 2: AC Susceptibility Data and Relaxation Parameters for this compound₂

ParameterValueConditionsReference
U_eff (Effective Energy Barrier)811 ± 5 KAmorphous sample, zero DC field[1]
τ₀ (Pre-exponential Factor)5.5 ± 0.7 x 10⁻¹² sAmorphous sample, zero DC field[1]
U_eff740 K-[12]
U_eff790 KWith CH₂Cl₂ absorption[12]
U_eff634 ± 69 KDimer, zero DC field[2]
τ₀(1.03 ± 0.09) x 10⁻¹⁰ sDimer, zero DC field[2]
U_eff738 ± 49 KDimer, 5 kOe DC field[2]
τ₀(1.39 ± 0.06) x 10⁻¹¹ sDimer, 5 kOe DC field[2]
Blocking Temperature (T_B)~47 Kat 1 kHz[1]

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the characterization of this compound₂ SMMs.

Experimental_Workflow Experimental Workflow for this compound₂ SMM Characterization cluster_synthesis Synthesis and Preparation cluster_characterization Characterization Techniques cluster_squid_details SQUID Measurements Synthesis Synthesis of this compound₂ Purification Purification (Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Sample_Prep Sample Preparation (Powder/Pellet) Purification->Sample_Prep XRD Single-Crystal XRD Crystal_Growth->XRD SQUID SQUID Magnetometry Sample_Prep->SQUID HFEPR HFEPR Spectroscopy Sample_Prep->HFEPR DC_SQUID DC Susceptibility (M vs. T, M vs. H) SQUID->DC_SQUID AC_SQUID AC Susceptibility (χ' & χ'' vs. T, ν) SQUID->AC_SQUID

Caption: A flowchart illustrating the overall experimental workflow from synthesis to characterization.

SMM_Property_Derivation Derivation of SMM Properties from Experimental Data cluster_data Experimental Data cluster_properties Derived SMM Properties M_vs_H M vs. H Data Hysteresis Magnetic Hysteresis (Coercivity, Remanence) M_vs_H->Hysteresis AC_Sus AC Susceptibility Data (χ'' vs. T at various ν) Relaxation Relaxation Time (τ) AC_Sus->Relaxation XRD_Data Crystal Structure Data Structure_Property Structure-Property Correlation XRD_Data->Structure_Property HFEPR_Data HFEPR Spectra Anisotropy Magnetic Anisotropy (ZFS parameters: D, E) HFEPR_Data->Anisotropy Energy_Barrier Energy Barrier (U_eff) Pre-exponential Factor (τ₀) Relaxation->Energy_Barrier Arrhenius Plot Anisotropy->Structure_Property

Caption: A diagram showing the relationship between experimental data and the derived SMM properties.

References

Application Notes and Protocols for the Use of tert-Butyl Peroxides in Crosslinking Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a generalized protocol based on scientific literature for the use of tert-butyl peroxides in crosslinking polyethylene (B3416737). The compound "tBPC" (tert-Butyl peroxycrotonate) is not widely documented for this specific application. Therefore, this guide will focus on a common and representative tert-butyl peroxide, Di-tert-butyl peroxide (DTBP), as a proxy. Researchers should consult specific safety data sheets (SDS) and technical datasheets for the particular peroxide being used and perform their own optimizations.

Introduction

Crosslinking is a critical process for enhancing the properties of polyethylene (PE), transforming it from a thermoplastic to a thermoset material with improved thermal stability, mechanical strength, and chemical resistance.[1] One of the most common methods for crosslinking polyethylene is through the use of organic peroxides, which decompose at elevated temperatures to generate free radicals.[1][2] These radicals abstract hydrogen atoms from the polyethylene chains, leading to the formation of carbon-carbon bonds between chains and creating a three-dimensional network structure.[1][3]

This document provides detailed application notes and protocols for the use of Di-tert-butyl peroxide (DTBP), a common tert-butyl peroxide, in the crosslinking of polyethylene. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in developing and characterizing crosslinked polyethylene materials.

Mechanism of Peroxide Crosslinking

The crosslinking of polyethylene with a peroxide initiator like DTBP proceeds through a free-radical mechanism, which can be summarized in three main steps:

  • Initiation: The process begins with the thermal decomposition of the peroxide initiator (ROOR) at a specific temperature, generating two alkoxy radicals (RO•).

  • Propagation (Hydrogen Abstraction): The highly reactive alkoxy radicals abstract hydrogen atoms from the polyethylene backbone (P-H), creating polymer radicals (P•) and an alcohol (ROH).

  • Termination (Crosslinking): Two polymer radicals can then combine to form a stable carbon-carbon crosslink (P-P).

This process transforms the individual polyethylene chains into a single, interconnected network, significantly altering its properties.

Materials and Equipment

Materials:

  • Polyethylene (PE) resin (e.g., High-Density Polyethylene - HDPE, Low-Density Polyethylene - LDPE, Linear Low-Density Polyethylene - LLDPE)

  • Di-tert-butyl peroxide (DTBP) or other suitable tert-butyl peroxide

  • Co-agent (optional, e.g., Triallyl isocyanurate - TAIC) to enhance crosslinking efficiency[4]

  • Antioxidant (e.g., didodecyl thiodipropionate - DLTDP) to prevent oxidative degradation[4]

  • Xylene (for gel content analysis)

Equipment:

  • Two-roll mill or internal mixer (e.g., Brabender or Haake) for compounding

  • Compression molding press with heating and cooling capabilities

  • Rheometer (for monitoring crosslinking kinetics)

  • Tensile testing machine

  • Differential Scanning Calorimeter (DSC)

  • Soxhlet extraction apparatus (for gel content determination)

  • Fume hood and appropriate personal protective equipment (PPE)

Experimental Protocols

Compounding of Polyethylene and Peroxide

Objective: To achieve a homogeneous dispersion of the peroxide and other additives within the polyethylene matrix.

Procedure:

  • Pre-heat the two-roll mill or internal mixer to a temperature below the decomposition temperature of the peroxide to prevent premature crosslinking. For DTBP, a processing temperature of 120-130°C is generally safe.

  • Add the polyethylene resin to the mixer and allow it to melt and form a consistent molten sheet.

  • Add the predetermined amount of DTBP and any other additives (e.g., TAIC, antioxidant) to the molten polyethylene.

  • Mix the components for a sufficient time (typically 5-10 minutes) to ensure uniform distribution.

  • Remove the compounded material from the mixer and allow it to cool to room temperature. The material can be sheeted or pelletized for further processing.

Crosslinking (Curing) via Compression Molding

Objective: To induce the crosslinking reaction by heating the compounded material under pressure.

Procedure:

  • Pre-heat the compression molding press to the desired crosslinking temperature. This temperature should be significantly above the decomposition temperature of the peroxide to ensure efficient radical formation. For DTBP, a temperature range of 170-190°C is common.[5]

  • Place a specific amount of the compounded polyethylene into a mold of desired dimensions.

  • Position the mold in the pre-heated press and apply a low pressure to allow the material to melt and fill the mold cavity.

  • Increase the pressure to the target level (e.g., 10-15 MPa).

  • Hold the material at the set temperature and pressure for a specific curing time (e.g., 10-30 minutes) to allow for complete crosslinking.[2]

  • After the curing time, cool the mold under pressure to solidify the crosslinked polyethylene sheet.

  • Once cooled, remove the crosslinked polyethylene sample from the mold.

Characterization of Crosslinked Polyethylene

Objective: To quantify the extent of crosslinking by measuring the insoluble fraction of the polymer.

Procedure:

  • Accurately weigh a small sample of the crosslinked polyethylene (Winitial).

  • Place the sample in a wire mesh cage and immerse it in boiling xylene in a Soxhlet extraction apparatus.

  • Extract the soluble (uncrosslinked) portion of the polymer for 24 hours.

  • Remove the sample from the xylene and dry it in a vacuum oven at 80°C until a constant weight is achieved (Wfinal).

  • Calculate the gel content using the following formula: Gel Content (%) = (Wfinal / Winitial) x 100

Objective: To evaluate the effect of crosslinking on the mechanical properties of polyethylene.

Procedure:

  • Cut dumbbell-shaped specimens from the crosslinked polyethylene sheets according to standard specifications (e.g., ASTM D638).

  • Perform tensile testing using a universal testing machine at a specified crosshead speed.

  • Record the tensile strength, Young's modulus, and elongation at break.

Objective: To investigate the changes in thermal properties due to crosslinking.

Procedure:

  • Use a Differential Scanning Calorimeter (DSC) to analyze a small sample of the crosslinked polyethylene.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

  • Cool the sample back to room temperature at the same rate.

  • Reheat the sample to determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of polyethylene crosslinked with a tert-butyl peroxide (DTBP) and a co-agent (TAIC).

Table 1: Effect of Peroxide and Co-agent Concentration on the Properties of HDPE [4]

DTBP Content (wt%)TAIC Content (wt%)Gel Content (%)Heat Deformation Temperature (°C)Impact Strength (kJ/m²)Flexural Strength (MPa)
000---
2.5074.7---
2.50.382.180.1104.7333.6

Table 2: Influence of Peroxide Concentration on the Properties of LLDPE [6]

Peroxide Content (%)Gel Content (%)Degree of Crystallinity (%)
0-~35
1>80~32
2>80~31

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for crosslinking polyethylene with a tert-butyl peroxide.

experimental_workflow PE Polyethylene Resin Mixing Melt Compounding (120-130°C) PE->Mixing Peroxide tert-Butyl Peroxide (DTBP) Peroxide->Mixing Additives Additives (TAIC, Antioxidant) Additives->Mixing Curing Compression Molding (170-190°C) Mixing->Curing XLPE Crosslinked Polyethylene (XLPE) Curing->XLPE Characterization Characterization XLPE->Characterization Gel_Content Gel Content Characterization->Gel_Content Mechanical Mechanical Testing Characterization->Mechanical Thermal Thermal Analysis Characterization->Thermal

Caption: Experimental workflow for peroxide crosslinking of polyethylene.

Chemical Crosslinking Mechanism

The diagram below outlines the chemical signaling pathway of peroxide-initiated crosslinking of polyethylene.

crosslinking_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide Peroxide (ROOR) Heat Heat (Δ) Peroxide->Heat Radical1 2 Alkoxy Radicals (2RO•) Heat->Radical1 Radical2 RO• PE_Chain Polyethylene Chain (P-H) PE_Radical Polymer Radical (P•) PE_Chain->PE_Radical Radical2->PE_Radical H abstraction Alcohol Alcohol (ROH) PE_Radical->Alcohol PE_Radical1 P• Crosslink Crosslinked Polyethylene (P-P) PE_Radical1->Crosslink PE_Radical2 P• PE_Radical2->Crosslink

Caption: Mechanism of peroxide-initiated polyethylene crosslinking.

References

Application Note: Standard Operating Procedure for tert-Butyl Peroxycrotonate (tBPC) in Styrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polystyrene is a versatile and widely used thermoplastic polymer synthesized from the monomer styrene (B11656). The polymerization process is typically a free-radical chain reaction initiated by the thermal decomposition of a radical initiator. tert-Butyl peroxycrotonate (tBPC) is an organic peroxide that can serve as an effective radical initiator for the polymerization of styrene. Its decomposition at elevated temperatures produces reactive free radicals that initiate the polymerization cascade. This application note provides a detailed standard operating procedure (SOP) for the use of this compound in the bulk polymerization of styrene, intended for researchers, scientists, and professionals in drug development and polymer chemistry.

The selection of an appropriate initiator and the control of polymerization conditions are critical for achieving polystyrene with desired properties, such as specific molecular weight and a narrow molecular weight distribution. Factors such as initiator concentration and reaction temperature significantly influence the polymerization kinetics and the final polymer characteristics. For instance, a higher initiator concentration generally leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight.

Data Summary

The following table summarizes representative data for the bulk polymerization of styrene using this compound as the initiator at 110°C. This data is illustrative and may vary based on specific experimental conditions and the purity of reagents.

Experiment IDThis compound Concentration (mol/L)Reaction Time (hours)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
10.01465150,0002.1
20.02475110,0002.3
30.0548575,0002.5
40.01680155,0002.2
50.02690112,0002.4
60.0569578,0002.6

Experimental Protocols

This section details the necessary protocols for the safe and effective use of this compound in styrene polymerization.

Materials and Equipment
  • Styrene monomer: Commercial grade, containing an inhibitor (e.g., 4-tert-butylcatechol, TBC).

  • tert-Butyl peroxycrotonate (this compound): As the radical initiator.

  • Sodium hydroxide (B78521) (NaOH) solution: 1 M, for inhibitor removal.

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂): For drying the monomer.

  • Methanol (B129727): For precipitation of the polymer.

  • Toluene (B28343): For dissolving the polymer.

  • Reaction vessel: A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer or thermocouple.

  • Heating mantle or oil bath: With a temperature controller.

  • Magnetic stirrer and stir bar.

  • Standard laboratory glassware: Beakers, graduated cylinders, funnels, etc.

  • Vacuum filtration apparatus.

  • Vacuum oven.

Protocol 1: Inhibitor Removal from Styrene Monomer

Commercial styrene is typically supplied with an inhibitor to prevent premature polymerization during storage. This inhibitor must be removed before initiating the desired polymerization.

  • Place 100 mL of styrene monomer in a separatory funnel.

  • Add 50 mL of 1 M NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will be colored due to the extracted inhibitor.

  • Drain and discard the aqueous layer.

  • Repeat the washing process with fresh 50 mL portions of 1 M NaOH solution until the aqueous layer is colorless.

  • Wash the styrene with 50 mL of deionized water to remove any residual NaOH.

  • Drain the water layer and transfer the styrene to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the styrene to dry it. Swirl the flask and let it stand for 15-20 minutes.

  • Decant or filter the dried, inhibitor-free styrene into a clean, dry storage bottle. The purified styrene should be used immediately or stored under refrigeration and in the dark to prevent spontaneous polymerization.

Protocol 2: Bulk Polymerization of Styrene using this compound
  • Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with a condenser, nitrogen inlet, and a means to monitor the temperature.

  • Add a magnetic stir bar to the reaction flask.

  • Charge the flask with 50 mL of inhibitor-free styrene.

  • Begin stirring the styrene and purge the system with a gentle stream of nitrogen for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • While purging, prepare the desired amount of this compound initiator. For example, for a 0.02 M concentration in 50 mL of styrene, you would need to calculate the required mass of this compound.

  • Once the system is deoxygenated, add the pre-weighed this compound to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) using a heating mantle or oil bath. Maintain a gentle nitrogen flow throughout the reaction.

  • Monitor the reaction temperature and stir rate. The viscosity of the solution will increase as polymerization proceeds.

  • Allow the reaction to proceed for the desired amount of time (e.g., 4-6 hours).

  • After the specified time, stop the heating and cool the reaction mixture to room temperature. The resulting product will be a viscous solution of polystyrene in unreacted styrene.

Protocol 3: Isolation and Purification of Polystyrene
  • Once the reaction mixture has cooled, dissolve the viscous product in approximately 50 mL of toluene to reduce its viscosity.

  • Slowly pour the polystyrene/toluene solution into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring vigorously. This will cause the polystyrene to precipitate as a white solid.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the precipitated polystyrene by vacuum filtration.

  • Wash the polymer on the filter with fresh methanol to remove any unreacted monomer and residual initiator.

  • Dry the purified polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_isolation Product Isolation inhibitor_removal Inhibitor Removal from Styrene drying Drying of Styrene inhibitor_removal->drying setup Reaction Setup (Flask, Condenser, N2) drying->setup charge Charge Styrene & Deoxygenate setup->charge add_initiator Add this compound Initiator charge->add_initiator heating Heat to Reaction Temp. (e.g., 110°C) add_initiator->heating polymerize Polymerization (e.g., 4-6 hours) heating->polymerize cooling Cool to Room Temp. polymerize->cooling dissolve Dissolve in Toluene cooling->dissolve precipitate Precipitate in Methanol dissolve->precipitate filtrate Vacuum Filtration precipitate->filtrate dry_polymer Dry Polystyrene filtrate->dry_polymer

Caption: Experimental workflow for styrene polymerization using this compound.

initiation_pathway cluster_decomposition Initiator Decomposition cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation This compound tert-Butyl Peroxycrotonate (this compound) heat Heat (Δ) This compound->heat radicals Formation of Free Radicals heat->radicals styrene Styrene Monomer radicals->styrene Radical Attack activated_monomer Activated Styrene Monomer Radical styrene->activated_monomer growing_chain Growing Polystyrene Chain styrene->growing_chain activated_monomer->styrene Addition of Monomer Units

Caption: Initiation pathway of styrene polymerization with this compound.

Application Notes and Protocols: Determining the Optimal Concentration of tert-Butyl Peroxybenzoate for Curing Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of tert-Butyl Peroxybenzoate (tBPC), a common initiator for the curing of unsaturated polyester (B1180765) resins. The following sections detail the experimental protocols and data presentation required to establish the ideal curing parameters for specific resin formulations.

Introduction

tert-Butyl Peroxybenzoate is a widely utilized organic peroxide that functions as a radical initiator in the polymerization and crosslinking of unsaturated polyester resins.[1][2][3] The concentration of this initiator is a critical factor that influences the curing process, including gel time, cure time, and the peak exotherm temperature.[4][5][6] An optimized concentration ensures a complete and efficient cure, leading to a final product with desired mechanical and thermal properties. For unsaturated polyester resins, the typical quantity of tert-Butyl Peroxybenzoate used is approximately 1-2%.[1][2][7] This document outlines the procedures to experimentally determine the optimal concentration for your specific resin system.

Key Curing Parameters

The primary parameters evaluated to determine the optimal initiator concentration are:

  • Gel Time: The time taken for the liquid resin to transition into a gelatinous state.[4][8][9]

  • Cure Time: The time required for the resin to achieve a solid, fully cured state.

  • Peak Exotherm Temperature: The maximum temperature reached during the exothermic curing reaction.[5][10]

These parameters are influenced by the initiator concentration, resin type, presence of accelerators or inhibitors, and the curing temperature.[4][11][12]

Experimental Protocols

  • Unsaturated Polyester Resin

  • tert-Butyl Peroxybenzoate (Initiator)

  • Cobalt-based Accelerator (e.g., Cobalt Octoate or Cobalt Naphthenate) (optional, for room temperature cure)[11]

  • Inhibitor (optional, to increase storage life of activated resin)[11]

  • Mixing Containers and Stirring Rods

  • Thermocouples or a Differential Scanning Calorimeter (DSC)[8][10]

  • Water Bath or Oven for controlled temperature curing

  • Stopwatch

The following diagram illustrates the general workflow for determining the optimal initiator concentration.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Define Initiator Concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%) B Prepare Resin-Accelerator Mixture A->B C Add Initiator to Resin Mixture and Start Timer B->C D Monitor Temperature and Viscosity C->D E Record Gel Time, Cure Time, and Peak Exotherm D->E F Tabulate and Analyze Data E->F G Determine Optimal Concentration F->G G A This compound (Initiator) B Free Radicals A->B Decomposition (Heat or Accelerator) C Unsaturated Polyester + Styrene B->C Initiation D Crosslinked Polymer Network (Cured Resin) C->D Propagation & Crosslinking

References

Application Note: Thermal Stability and Half-Life Determination of tert-Butyl peroxy-3,5,5-trimethylhexanoate (tBPC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-tBPC-HL-2025

Abstract

This application note provides a detailed protocol for determining the thermal half-life of tert-Butyl peroxy-3,5,5-trimethylhexanoate (tBPC), a commonly used organic peroxide initiator in polymerization reactions. Understanding the thermal decomposition kinetics of this compound is critical for ensuring safe handling, optimizing polymerization processes, and guaranteeing final product quality. This document outlines the experimental procedure, data analysis, and presents available half-life data at various temperatures. Additionally, it includes a discussion on the thermal decomposition pathway of this compound.

Introduction

tert-Butyl peroxy-3,5,5-trimethylhexanoate, hereafter referred to as this compound, is a liquid organic peroxide widely employed as a radical initiator for the polymerization of various monomers such as ethylene, styrene, and acrylates. The efficiency of the polymerization process and the properties of the resulting polymer are highly dependent on the rate of decomposition of the initiator. The thermal stability of this compound is quantified by its half-life (t½), which is the time required for the concentration of the peroxide to decrease to half of its initial value at a given temperature. This application note provides a standardized methodology for determining the half-life of this compound at various temperatures, which is essential for establishing safe operating limits and for designing controlled polymerization reactions.

Data Presentation

The thermal decomposition of this compound follows first-order kinetics. The half-life is inversely proportional to the decomposition rate constant (k) and is highly dependent on temperature. The following table summarizes the available half-life data for this compound in a 0.1 M benzene (B151609) solution.

Temperature (°C)Half-Life (t½)Rate Constant (k) (s⁻¹)
7410 hours1.93 x 10⁻⁵
921 hour1.93 x 10⁻⁴
1301 minute1.16 x 10⁻²

Note: The rate constant 'k' is calculated from the half-life using the formula k = ln(2) / t½.

The Self-Accelerating Decomposition Temperature (SADT) is another critical safety parameter, which is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For this compound, the SADT is approximately 60°C, highlighting the importance of controlled storage and handling temperatures.[1]

Experimental Protocol: Determination of this compound Half-Life

This protocol describes a method for determining the half-life of this compound at a specific temperature using a constant temperature bath and subsequent analysis of the remaining peroxide concentration.

1. Materials and Equipment:

  • tert-Butyl peroxy-3,5,5-trimethylhexanoate (this compound)

  • High-purity inert solvent (e.g., benzene, dodecane, or the monomer to be polymerized)

  • Constant temperature bath with high-temperature accuracy (±0.1°C)

  • Reaction vials with screw caps (B75204) or sealed ampoules

  • Pipettes and syringes for accurate liquid handling

  • Ice bath for quenching the reaction

  • Analytical instrumentation for determining peroxide concentration (e.g., High-Performance Liquid Chromatography (HPLC) or a titration method)

2. Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen inert solvent (e.g., 0.1 M). The concentration should be accurately known.

  • Sample Aliquoting: Dispense equal and precise volumes of the this compound solution into several reaction vials.

  • Initial Concentration (t=0): Take one vial as the initial sample (time zero) and immediately quench it in an ice bath to stop decomposition. Analyze this sample to determine the initial concentration of this compound ([this compound]₀).

  • Incubation: Place the remaining vials in the constant temperature bath pre-heated to the desired experimental temperature. Start a timer as soon as the vials are submerged.

  • Sampling at Intervals: At predetermined time intervals, remove one vial from the bath and immediately quench it in the ice bath. The sampling intervals should be chosen to cover at least two to three half-lives.

  • Concentration Analysis: Analyze the concentration of the remaining this compound in each quenched sample using a validated analytical method such as HPLC or iodometric titration.

  • Data Analysis:

    • The decomposition of this compound follows first-order kinetics. Therefore, a plot of the natural logarithm of the this compound concentration (ln[this compound]) versus time (t) will yield a straight line.

    • The slope of this line is equal to the negative of the rate constant (-k).

    • The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k

3. Safety Precautions:

  • Organic peroxides are thermally sensitive and can decompose rapidly if heated.[2] Always handle this compound with care in a well-ventilated area, away from heat, sparks, and open flames.[3]

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3]

  • Due to the potential for pressure buildup, it is recommended to use vials that can withstand the expected pressure or to use a system with a pressure relief mechanism.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.[2][3]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Half-Life Determination A Prepare 0.1 M this compound solution in an inert solvent B Aliquot solution into reaction vials A->B C Take t=0 sample and quench in ice bath B->C D Place remaining vials in constant temperature bath B->D F Analyze this compound concentration (e.g., HPLC) C->F E Remove and quench samples at timed intervals D->E Incubate E->F G Plot ln[this compound] vs. time F->G H Calculate rate constant (k) from the slope G->H I Calculate half-life (t½ = ln(2)/k) H->I

Caption: Workflow for determining the half-life of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxy group. This process generates a tert-butoxyl radical and a 3,5,5-trimethylhexanoyloxyl radical.

G Simplified Thermal Decomposition Pathway of this compound This compound tert-Butyl peroxy-3,5,5-trimethylhexanoate (this compound) radicals Homolytic Cleavage (O-O bond scission) This compound->radicals Heat (Δ) products tert-Butoxyl Radical + 3,5,5-Trimethylhexanoyloxyl Radical radicals->products further_decomp Further Decomposition & Radical Reactions products->further_decomp final_products Initiation of Polymerization and side products further_decomp->final_products

Caption: Thermal decomposition pathway of this compound.

Conclusion

This application note provides a comprehensive guide for researchers and professionals in the field of drug development and polymer science to determine the half-life of this compound at various temperatures. Adherence to the detailed protocol will ensure the generation of accurate and reproducible data, which is crucial for the safe and effective application of this organic peroxide. The provided half-life data serves as a valuable reference for initiating polymerization reactions and for understanding the thermal stability limitations of this compound.

References

Analytical Methods for the Detection of tert-Butyl Peroxybenzoate (tBPC) in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tert-Butyl Peroxybenzoate (tBPC) in a reaction mixture. It is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing the most suitable analytical method for their specific needs.

Introduction

tert-Butyl Peroxybenzoate (this compound) is a widely used organic peroxide that serves as a radical initiator in various polymerization processes and as a curing agent for unsaturated polyester (B1180765) resins.[1] Accurate and reliable quantification of this compound in a reaction mixture is crucial for process monitoring, quality control, and safety assurance. This document outlines three common analytical methods for this compound determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Iodometric Titration. Each method's principles, protocols, and performance characteristics are detailed to facilitate straightforward implementation.

Methodologies

A comparative summary of the analytical methods for this compound detection is presented below, followed by detailed protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of organic peroxides due to its applicability to non-volatile and thermally labile molecules. Several HPLC methods have been developed for the quantification of this compound.

This is a common and robust method for the routine analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (optional, for mobile phase modification).

  • tert-Butyl Peroxybenzoate standard (purity ≥98%).

  • Sample solvent: Acetonitrile or a mixture of acetonitrile and water.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a weight ratio of 70-90% acetonitrile to 10-30% water.[2] Phosphoric acid can be added at a low concentration (e.g., 0.1%) to improve peak shape.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-45 °C.[2]

  • Detection Wavelength: 240-260 nm.[2]

4. Sample Preparation:

  • Accurately weigh a suitable amount of the reaction mixture.

  • Dilute the sample with the sample solvent to a concentration within the calibration range (e.g., 0.5-10 wt%).[2]

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of standard solutions of this compound in the sample solvent covering the expected concentration range of the samples.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

6. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

An alternative to reversed-phase HPLC, this method is suitable for specific sample matrices.

Experimental Protocol: Normal-Phase HPLC with UV Detection

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Normal-phase column (e.g., Lichrosorb® diol).[1]

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of hexane and a mixture of hexane and ethanol (e.g., 95:5 v/v).[1]

  • Gradient Program: 100% hexane for 10 minutes, followed by a 5-minute linear gradient to 70:30 hexane:hexane/ethanol (95:5).[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 254 nm.[1]

4. Sample Preparation:

  • Dilute an aliquot of the reaction mixture with hexane.[1]

5. Calibration and Analysis:

  • Follow the same procedure as described for the reversed-phase HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing this compound and its thermal decomposition products, such as tert-butanol (B103910) and benzoic acid.[5]

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • tert-Butyl Peroxybenzoate standard (purity ≥98%).

  • Solvent for dilution (e.g., hexane, acetone).[6]

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Dilute the reaction mixture in a suitable solvent (e.g., a 1:1 mixture of hexane and acetone) to a concentration appropriate for GC-MS analysis.[6]

  • An internal standard can be added for improved quantitation.

5. Calibration and Analysis:

  • Prepare calibration standards of this compound in the same solvent as the samples.

  • Analyze the standards and samples using the specified GC-MS conditions.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify this compound using the peak area of a characteristic ion and the calibration curve.

Iodometric Titration

Iodometric titration is a classical wet chemistry method for the determination of the total peroxide content in a sample. It is based on the oxidation of iodide (I⁻) to iodine (I₂) by the peroxide, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[7] This method is less specific than chromatographic techniques as it measures the total peroxide concentration.[8]

Experimental Protocol: Iodometric Titration

1. Instrumentation:

  • Burette (50 mL).

  • Erlenmeyer flask (250 mL).

  • Heating plate.

2. Reagents and Materials:

  • Isopropanol (B130326).[7]

  • Saturated potassium iodide (KI) solution.[7]

  • Glacial acetic acid.[7]

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.

  • Starch indicator solution (optional, as the endpoint can be determined by the disappearance of the yellow iodine color).[7]

3. Procedure:

  • Accurately weigh a sample of the reaction mixture into an Erlenmeyer flask.

  • Add 25-50 mL of isopropanol to dissolve the sample.[7]

  • Add 1 mL of saturated potassium iodide solution and 1 mL of glacial acetic acid.[7]

  • Gently heat the mixture to near boiling and maintain at this temperature for 2-5 minutes with occasional swirling.[7]

  • Immediately titrate the hot solution with the standardized sodium thiosulfate solution until the yellow color of iodine disappears.[7] If using a starch indicator, add a few drops near the endpoint and titrate until the blue color disappears.

  • Record the volume of sodium thiosulfate solution used.

4. Calculation: The percentage of this compound can be calculated using the following formula:

% this compound = (V * N * MW) / (2 * W * 10)

Where:

  • V = Volume of Na₂S₂O₃ solution used in mL.

  • N = Normality of the Na₂S₂O₃ solution.

  • MW = Molecular weight of this compound (194.23 g/mol ).

  • W = Weight of the sample in grams.

Data Presentation

The following table summarizes the quantitative performance characteristics of the described analytical methods.

ParameterHPLC-UVGC-MSIodometric Titration
Specificity HighHighLow (measures total peroxides)
Limit of Detection (LOD) ~7.5 µM[9]Method dependent, typically low ng/mL rangeDependent on titrant concentration
Limit of Quantitation (LOQ) Method dependentMethod dependentDependent on titrant concentration
Linearity (R²) > 0.99> 0.99Typically linear over a defined range
Accuracy (% Recovery) Typically 95-105%Method dependentTypically 98-102%
Precision (%RSD) < 2%< 15%< 1%
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~10-15 minutes per sample
Instrumentation Cost Moderate to HighHighLow
Solvent Consumption ModerateLowLow

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Dilute Dilute with Solvent Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Quantify Quantify this compound Data->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Reaction Mixture Dilute Dilute with Solvent Sample->Dilute GC Gas Chromatograph Dilute->GC MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data Quantify Quantify this compound (based on m/z) Data->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Sample Weigh Reaction Mixture Dissolve Dissolve in Isopropanol Sample->Dissolve Reagents Add KI and Acetic Acid Dissolve->Reagents Heat Heat to near boiling Reagents->Heat Titrate Titrate with Na₂S₂O₃ Heat->Titrate Endpoint Determine Endpoint Titrate->Endpoint Calculate Calculate % this compound Endpoint->Calculate

Caption: Workflow for Iodometric Titration of this compound.

Conclusion

The choice of the analytical method for the determination of this compound in a reaction mixture depends on the specific requirements of the analysis. HPLC and GC-MS offer high specificity and sensitivity, making them suitable for complex matrices and trace-level quantification. Iodometric titration, while less specific, provides a rapid, cost-effective, and straightforward method for determining the total peroxide content. For routine quality control where the primary component is this compound, titration can be a viable option. For research, development, and in-process monitoring where identification and quantification of this compound and its byproducts are critical, chromatographic methods are recommended. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of these analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Initiation Efficiency with tert-Butyl peroxy-3,5,5-trimethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of tert-Butyl peroxy-3,5,5-trimethylhexanoate (tBPC) and to troubleshoot common issues, particularly low initiation efficiency, encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is tert-Butyl peroxy-3,5,5-trimethylhexanoate and what is its primary application?

Tert-Butyl peroxy-3,5,5-trimethylhexanoate is a liquid organic peroxide of the perester class.[1][2] Its primary application is as a thermal initiator for free-radical polymerization.[1][3] It is commonly used in the polymerization of monomers such as ethylene, styrene (B11656), acrylonitrile, and (meth)acrylates, as well as a curing agent for unsaturated polyester (B1180765) resins.[3][4]

Q2: How does tert-Butyl peroxy-3,5,5-trimethylhexanoate initiate polymerization?

Upon heating, the relatively weak oxygen-oxygen (O-O) bond in the peroxide functional group breaks, a process known as thermal decomposition or homolysis.[5][6] This generates two free radicals which then react with monomer units to start the polymerization chain reaction.[5]

Q3: What are the key parameters to consider when using this initiator?

The most critical parameter is temperature. The rate of decomposition of the initiator is highly temperature-dependent and is best characterized by its half-life. The half-life is the time it takes for half of the peroxide to decompose at a specific temperature.[2] Selecting a reaction temperature where the initiator has an appropriate half-life is crucial for efficient initiation.[1] Other important factors include initiator concentration and the purity of the reaction system.

Troubleshooting Guide: Low Initiation Efficiency

Low initiation efficiency can manifest as a long induction period, a slow polymerization rate, or low monomer conversion. Below are common causes and their solutions in a question-and-answer format.

Q1: My polymerization reaction is not starting or is extremely slow. What is the most likely cause?

A1: The most common cause of very slow or no initiation is an inappropriately low reaction temperature. The decomposition rate of tert-Butyl peroxy-3,5,5-trimethylhexanoate is directly related to temperature. If the temperature is too low, the rate of radical generation will be insufficient to effectively initiate polymerization.

  • Solution: Consult the half-life data for the initiator and ensure your reaction temperature is appropriate for the desired reaction time. For tert-Butyl peroxy-3,5,5-trimethylhexanoate, a typical working temperature range for styrene polymerization is 90-140°C, and for acrylates, it is 100-175°C.[4] Increasing the temperature will increase the rate of decomposition and initiation.

Q2: I have increased the temperature, but the initiation efficiency is still low. What else should I check?

A2: If the temperature is adequate, consider the following factors:

  • Initiator Concentration: The concentration of the initiator may be too low. While higher concentrations can lead to lower molecular weight polymers, a certain minimum concentration is required to generate enough radicals to overcome inhibition and initiate polymerization effectively.[7]

    • Solution: Gradually increase the initiator concentration. Typical usage levels range from 0.02% to 1.5% by weight, depending on the monomer and desired polymer properties.[8]

  • Presence of Inhibitors: Monomers are often shipped with inhibitors (e.g., hydroquinone) to prevent premature polymerization. If these are not removed, they will scavenge the radicals generated by the initiator, leading to a long induction period or complete inhibition of the reaction.

    • Solution: Ensure that the monomer has been purified to remove any inhibitors before use, for example, by passing it through an inhibitor removal column.

  • Impurities in the Reaction System: Certain impurities can act as radical scavengers or retarders, reducing the initiation efficiency. Oxygen is a well-known inhibitor of free-radical polymerization. Other potential sources of impurities include solvents, monomers, or contaminants in the reaction vessel. Incompatible materials such as reducing agents, acids, bases, heavy metals, and rust can also cause premature decomposition or interfere with the initiation process.[9]

    • Solution: De-gas the reaction mixture thoroughly before heating to remove dissolved oxygen. Use high-purity, dry solvents and monomers. Ensure the reaction vessel is clean and free of contaminants.

Q3: Could the initiator itself be the problem?

A3: Yes, improper storage or handling of the initiator can lead to a loss of activity.

  • Improper Storage: Tert-Butyl peroxy-3,5,5-trimethylhexanoate is thermally sensitive and must be stored under refrigeration.[9][10] Storage at elevated temperatures can lead to gradual decomposition, reducing its assay (purity) and thus its effectiveness as an initiator.

    • Solution: Always store the initiator at the recommended temperature (typically below 4°C/39°F) in a tightly closed container.[9] Avoid exposure to heat and light.

  • Age of the Initiator: Over time, even with proper storage, organic peroxides can lose their activity.

    • Solution: Use a fresh batch of the initiator or verify the activity of an older batch before use.

Quantitative Data

Table 1: Half-Life Data for tert-Butyl peroxy-3,5,5-trimethylhexanoate

The half-life is the time required to decompose half of the peroxide at a given temperature in a 0.1 molar solution in monochlorobenzene.[2]

Half-LifeTemperature
10 hours94°C
1 hourNot specified
1 minuteNot specified

Note: More detailed half-life data for the 1-hour and 1-minute intervals were not available in the provided search results. A similar perester, tert-butyl peroxy-2-ethylhexanoate, has a 1-hour half-life at 92°C and a 1-minute half-life at 130°C, which can provide a general reference.[11]

Table 2: Recommended Application Parameters

ApplicationTemperature RangeTypical Usage Level (% w/w)
Styrene Polymerization90 - 140°C[4]0.02 - 0.1%[8]
Acrylate/Methacrylate Polymerization100 - 175°C[4]0.1 - 1.5%[8]
Unsaturated Polyester Curing60°C and higher (with accelerator)[6]1 - 2%[11]

Experimental Protocols

General Protocol for Bulk Polymerization of Styrene

This protocol is a general guideline. The exact conditions, particularly temperature and initiator concentration, should be optimized for the desired polymer properties.

1. Materials and Equipment:

  • Styrene monomer

  • tert-Butyl peroxy-3,5,5-trimethylhexanoate (initiator)

  • Inhibitor removal columns

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen or argon gas inlet

  • Ice bath

2. Procedure:

  • Monomer Purification: Pass the styrene monomer through an inhibitor removal column immediately before use to remove any storage inhibitors.

  • System Setup: Assemble the reaction vessel with the magnetic stir bar, condenser, and gas inlet. Ensure all glassware is clean and dry.

  • De-gassing: Add the purified styrene to the reaction vessel. Bubble nitrogen or argon gas through the monomer for 20-30 minutes while stirring to remove dissolved oxygen.

  • Initiator Addition: Weigh the required amount of tert-Butyl peroxy-3,5,5-trimethylhexanoate in a separate vial and dissolve it in a small amount of the de-gassed monomer. Add this solution to the reaction vessel via syringe.

  • Initiation: While maintaining a positive inert gas pressure, begin heating the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Polymerization: Monitor the reaction progress. The viscosity of the solution will increase as the polymerization proceeds. The reaction time will depend on the temperature and initiator concentration.

  • Termination and Isolation: Once the desired conversion is reached, terminate the reaction by rapidly cooling the vessel in an ice bath. The polymer can then be isolated by precipitating it in a non-solvent (e.g., methanol), followed by filtration and drying.

3. Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic peroxides are hazardous and can decompose violently if heated rapidly or contaminated.[9][10] Handle with care and avoid friction or shock.

  • Perform the reaction in a well-ventilated fume hood.

  • Be prepared for a potential exothermic reaction, especially at higher initiator concentrations.

Visualizations

G cluster_Decomposition Thermal Decomposition cluster_Initiation Polymerization Initiation cluster_Propagation Propagation This compound t-Butyl peroxy-3,5,5-trimethylhexanoate Radicals t-Butoxy Radical + Carboxy Radical This compound->Radicals Heat Heat (Δ) Heat->this compound Homolytic Cleavage Monomer Monomer (M) Radicals->Monomer Addition InitiatedChain Initiated Chain (R-M•) GrowingChain Growing Polymer Chain (R-M_n•) Monomer2 Monomer (M) GrowingChain->Monomer2 Chain Growth

Caption: Initiation pathway of free-radical polymerization using a thermal initiator.

G start Start prep 1. Purify Monomer (Remove Inhibitor) start->prep setup 2. Assemble & Clean Reaction Vessel prep->setup degas 3. Add Monomer & De-gas (e.g., N2 Sparge) setup->degas add_init 4. Add this compound Initiator degas->add_init react 5. Heat to Target Temperature with Stirring add_init->react monitor 6. Monitor Polymerization (e.g., Viscosity) react->monitor terminate 7. Cool to Terminate Reaction monitor->terminate isolate 8. Isolate and Purify Polymer terminate->isolate end End isolate->end

Caption: General experimental workflow for free-radical polymerization.

G Start Low Initiation Efficiency Observed CheckTemp Is Reaction Temperature Adequate for Required Half-Life? Start->CheckTemp CheckInhibitor Was Monomer Inhibitor Removed? CheckTemp->CheckInhibitor Yes IncreaseTemp Solution: Increase Temperature to Match Desired Half-Life CheckTemp->IncreaseTemp No CheckPurity Is the System Free of Impurities (e.g., O2)? CheckInhibitor->CheckPurity Yes RemoveInhibitor Solution: Purify Monomer Before Use CheckInhibitor->RemoveInhibitor No CheckConc Is Initiator Concentration Sufficient? CheckPurity->CheckConc Yes PurgeSystem Solution: De-gas System Thoroughly (N2/Ar) CheckPurity->PurgeSystem No CheckStorage Was Initiator Stored Correctly (Refrigerated)? CheckConc->CheckStorage Yes IncreaseConc Solution: Increase Initiator Concentration CheckConc->IncreaseConc No UseFresh Solution: Use Fresh, Properly Stored Initiator CheckStorage->UseFresh No End Problem Resolved CheckStorage->End Yes IncreaseTemp->End RemoveInhibitor->End PurgeSystem->End IncreaseConc->End UseFresh->End

Caption: Troubleshooting flowchart for low polymerization initiation efficiency.

References

how to prevent premature decomposition of [tBPC compound name] during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Storage and Handling of tert-Butyl Peroxybenzoate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butyl peroxybenzoate (TBPB) to prevent its premature decomposition.

Troubleshooting Guide: Preventing Premature Decomposition of tert-Butyl Peroxybenzoate

Premature decomposition of tert-butyl peroxybenzoate can compromise experimental results and pose a significant safety hazard. The following table outlines potential storage issues, their causes, and corrective actions.

Issue Potential Cause Recommended Solution
Visual Changes (e.g., discoloration, crystal formation) Exposure to inappropriate temperatures or light.Store in a cool, dry, well-ventilated area within the recommended temperature range, using opaque or dark containers to minimize light exposure.[1][2]
Pressure Buildup in Container Self-accelerating decomposition due to elevated temperatures.Immediately move the container to a cooler, isolated, and well-ventilated area. Follow emergency procedures for handling potentially unstable peroxides.
Reduced Purity or Activity in Experiments Gradual decomposition over time or exposure to contaminants.Ensure the compound is stored away from incompatible materials. Regularly check the expiration date and consider re-analyzing older batches for purity before use.
Unexpectedly Rapid Reaction or Exotherm Contamination with incompatible substances that catalyze decomposition.Never return unused product to the original container.[3] Ensure all labware is clean and free of contaminants such as strong acids, bases, metal ions, or reducing agents.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for tert-butyl peroxybenzoate?

A1: Tert-butyl peroxybenzoate should be stored in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is generally between 10°C and 30°C.[2] For customers with stringent color requirements, storage at 10-15°C is recommended to maintain quality.[2] It is crucial to avoid temperatures below 10°C to prevent crystallization and separation, and temperatures above 30°C to prevent fire or explosion.[3] Some sources recommend storing at temperatures not exceeding 38°C (100°F).[8]

Q2: What is the Self-Accelerating Decomposition Temperature (SADT) of tert-butyl peroxybenzoate?

A2: The SADT for tert-butyl peroxybenzoate is approximately 60°C.[4][5] The SADT is the lowest temperature at which self-accelerating decomposition can occur in the transport packaging within a week.[4][6] This temperature should not be exceeded during storage or transportation.[4][6]

Q3: What materials are incompatible with tert-butyl peroxybenzoate and can cause it to decompose?

A3: Tert-butyl peroxybenzoate is incompatible with a wide range of substances that can accelerate its decomposition, even in small amounts.[4][5][6] These include:

  • Strong oxidizing agents[3]

  • Powerful reducing agents[3]

  • Strong acids and bases[4][5][6]

  • Amines[3][4][5][6]

  • Metal ions and transition metal salts[3][4][5][6]

  • Sulfur compounds[3]

  • Rust, ash, and dusts[3]

  • Combustible materials such as wood, paper, and oil[9]

Q4: How does light affect the stability of tert-butyl peroxybenzoate?

A4: Exposure to light can trigger the decomposition of tert-butyl peroxybenzoate.[1][10] Therefore, it is essential to store this chemical in opaque or dark containers to minimize light exposure.[1]

Q5: What are the primary decomposition products of tert-butyl peroxybenzoate?

A5: The main decomposition products of tert-butyl peroxybenzoate include carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene.[4][5][6] While the decomposition products are generally considered less hazardous than the peroxide itself, proper handling and disposal are still necessary to avoid environmental contamination.[1][10]

Q6: Can I return unused tert-butyl peroxybenzoate to its original container?

A6: No, you should never return any unused product to the container from which it was originally removed.[3] This practice carries a significant risk of introducing contaminants that could lead to decomposition.[3]

Experimental Protocols

Protocol 1: Visual Inspection of Stored tert-Butyl Peroxybenzoate

  • Objective: To visually assess the stability of stored tert-butyl peroxybenzoate.

  • Materials: Stored container of tert-butyl peroxybenzoate, personal protective equipment (PPE) including safety glasses, lab coat, and gloves.

  • Procedure:

    • Before moving the container, visually inspect the storage area for any signs of spills or leaks.

    • Carefully observe the container for any signs of bulging, deformation, or pressure buildup. Do not handle if these signs are present and initiate emergency procedures.

    • In a well-ventilated area, away from heat and ignition sources, carefully open the container.

    • Observe the liquid for any changes from its expected appearance (typically a clear, colorless to pale yellow liquid).[11] Note any discoloration, cloudiness, or the presence of solid precipitates.

    • Document any observed changes in a lab notebook. If significant changes are observed, the product's integrity may be compromised, and it should be disposed of according to hazardous waste protocols.

Logical Workflow for Preventing Decomposition

G cluster_outcomes Compound State storage tBPC Storage temp Temperature Control (10-30°C) storage->temp Maintain light Light Protection (Opaque Container) storage->light Ensure contaminants Avoid Contaminants storage->contaminants Prevent stable Stable this compound temp->stable temp_fail High Temp (>30°C) Low Temp (<10°C) light->stable light_fail UV/Light Exposure contaminants->stable contaminants_fail Contact with Incompatibles (Acids, Metals, etc.) unstable Decomposition Risk temp_fail->unstable light_fail->unstable contaminants_fail->unstable

Caption: Logical workflow for maintaining this compound stability.

References

optimizing reaction conditions for [tBPC compound name] mediated polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Polymerization with [tBPC compound name]

Welcome to the technical support center for [this compound compound name] mediated polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of polymerization initiated by [this compound compound name]?

A1: [this compound compound name] initiates free-radical polymerization. The process involves three main stages:

  • Initiation: The peroxide initiator (this compound) thermally decomposes to generate primary radicals. These highly reactive radicals then attack a monomer molecule, breaking its π-bond and forming a new radical species, thus initiating the polymer chain.[1]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.[1]

  • Termination: The growth of polymer chains is halted, most commonly by the combination of two growing polymer radicals or by disproportionation.[1]

A diagram of the free-radical polymerization mechanism is provided below.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (this compound) R Primary Radicals (2R.) I->R Heat (Δ) RM Initiated Chain (R-M.) R->RM + M M Monomer (M) RM_n Growing Chain (R-M_n.) RM_n1 Elongated Chain (R-M_{n+1}.) RM_n->RM_n1 + M M2 Monomer (M) RM_n_term Growing Chain (R-M_n.) P_nm Dead Polymer (Combination or Disproportionation) RM_n_term->P_nm RM_m_term Another Growing Chain (R-M_m.) RM_m_term->P_nm

Caption: Free-radical polymerization mechanism initiated by a peroxide.[1]

Q2: What is the optimal temperature range for using [this compound compound name]?

A2: Organic peroxides like [this compound compound name] are selected based on their thermal decomposition behavior. For peroxyesters like tert-butyl peroxybenzoate, a common analog, the active temperature range for polymerization is typically between 100-140°C.[2] The ideal temperature will depend on the specific monomer, solvent, and desired reaction rate. It is crucial to consult the technical data sheet for your specific [this compound compound name] for its half-life at various temperatures to select the optimal condition.

Q3: Can I use [this compound compound name] in combination with other initiators?

A3: Yes, it is common practice to use a combination of two or more peroxides with different activities. This strategy can help to reduce the residual monomer content in the final polymer and increase reactor efficiency by maintaining an effective radical concentration over a broader temperature range.[2]

Q4: What types of polymerization can [this compound compound name] be used for?

A4: [this compound compound name] and similar peroxyesters are versatile initiators suitable for various polymerization techniques, including:

  • Bulk Polymerization[3]

  • Solution Polymerization[2][3]

  • Suspension Polymerization[2]

The choice of technique depends on the monomer, the desired polymer properties, and the intended application. Water-soluble initiators are typically required for emulsion polymerization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low polymer yield 1. Reaction temperature is too low: The initiator is not decomposing to form radicals. 2. Presence of inhibitors: Monomers often contain inhibitors (like MEHQ) to prevent premature polymerization. Dissolved oxygen can also act as an inhibitor.[5] 3. Incorrect initiator concentration: The amount of initiator is insufficient to start the polymerization.1. Increase Temperature: Gradually increase the reaction temperature according to the initiator's half-life data. 2. Remove Inhibitors: Use an inhibitor removal column or distillation to purify the monomer before use. Degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).[5][6] 3. Increase Initiator Concentration: Recalculate and ensure the correct amount of initiator is added based on the desired molecular weight and monomer concentration.
Polymer has a very broad molecular weight distribution (High PDI) 1. High temperature: Can lead to side reactions and uncontrolled termination. 2. High initiator concentration: Generates a large number of radicals, leading to rapid termination of short chains. 3. Chain transfer reactions: Reactions with solvent, monomer, or polymer can terminate a growing chain and start a new one. 4. Transesterification: The high basicity of some reagents can catalyze transesterification, broadening polydispersity in polyester (B1180765) synthesis.[7]1. Optimize Temperature: Lower the reaction temperature to gain better control over the initiation rate.[8] 2. Reduce Initiator Concentration: Lowering the initiator concentration will result in fewer growing chains at any given time, leading to higher molecular weight and narrower PDI. 3. Solvent Selection: Choose a solvent with a low chain transfer constant. 4. Optimize Conditions: Carefully optimize the reaction temperature and monomer-to-catalyst ratio.[7]
Reaction is too fast or uncontrollable (auto-acceleration) 1. Poor heat dissipation (Trommsdorff effect): In bulk or concentrated solution polymerizations, the viscosity increases rapidly, trapping radicals and preventing termination. This leads to a rapid increase in reaction rate and heat generation. 2. Excessive initiator concentration. 1. Use a Solvent: Perform the polymerization in solution to help dissipate heat and control viscosity.[6] 2. Control Monomer Feed: Use a starved-feed (semi-batch) process where the monomer is added gradually to control its concentration and the reaction rate. 3. Reduce Initiator Concentration: Use a lower concentration of [this compound compound name].
Unexpected byproducts are formed 1. Side reactions with solvents: The high reactivity of radicals can lead to reactions with the solvent.[7] 2. Unwanted deprotonation: Some reagents can deprotonate weakly acidic C-H bonds.[7] 3. Initiator-derived side reactions: Radicals from the initiator can undergo side reactions like β-scission.1. Solvent Choice: Use dry, non-reactive solvents. Common choices include toluene, xylenes, or DMF, depending on the monomer.[6][7] 2. Protecting Groups: Consider using protecting groups for sensitive functionalities on your monomer.[7] 3. Optimize Conditions: Adjusting the temperature may favor the desired polymerization pathway over side reactions.

Below is a troubleshooting workflow to help diagnose and resolve common polymerization issues.

TroubleshootingWorkflow Start Start Polymerization CheckYield Check Polymer Yield Start->CheckYield LowYield Low / No Yield CheckYield->LowYield No GoodYield Acceptable Yield CheckYield->GoodYield Yes Sol_LowYield Increase Temp Remove Inhibitors Check [I]0 LowYield->Sol_LowYield CheckPDI Check PDI (Mw/Mn) GoodYield->CheckPDI HighPDI High PDI (>1.5) CheckPDI->HighPDI No GoodPDI Good PDI CheckPDI->GoodPDI Yes Sol_HighPDI Lower Temp Lower [I]0 Change Solvent HighPDI->Sol_HighPDI CheckRate Reaction Rate? GoodPDI->CheckRate TooFast Uncontrolled / Too Fast CheckRate->TooFast No GoodRate Controlled Rate CheckRate->GoodRate Yes Sol_TooFast Use Solvent Reduce [I]0 Control Monomer Feed TooFast->Sol_TooFast End Successful Polymerization GoodRate->End Sol_LowYield->Start Retry Sol_HighPDI->Start Retry Sol_TooFast->Start Retry

Caption: Troubleshooting decision workflow for polymerization.

Data Presentation: Reaction Parameter Effects

The following table summarizes the general effects of key reaction parameters on polymerization outcomes.

Parameter Effect of Increase Typical Range/Value Primary Outcome Affected
Temperature Increases initiation rate, propagation rate, and termination rate. May lead to lower molecular weight and broader PDI if too high.[9]100 - 140 °C (for peroxyesters)[2]Reaction Rate, Molecular Weight, PDI
Initiator Concentration Increases the number of polymer chains, leading to lower molecular weight. Increases polymerization rate.0.1 - 2.0 mol% (relative to monomer)Molecular Weight, Reaction Rate
Monomer Concentration Increases polymerization rate and molecular weight.[9]Bulk (no solvent) or 10-50 wt% in solvent.[6]Molecular Weight, Reaction Rate
Reaction Time Increases monomer conversion and molecular weight (in living polymerizations). May broaden PDI in conventional free radical polymerization due to side reactions over time.[9]2 - 24 hoursMonomer Conversion, Molecular Weight

Experimental Protocols

Protocol 1: General Procedure for Solution Polymerization

This protocol provides a general guideline for the polymerization of a vinyl monomer (e.g., styrene (B11656) or an acrylate) in a solvent using [this compound compound name] as the initiator.

Materials:

  • Vinyl Monomer (inhibitor removed)

  • [this compound compound name]

  • Anhydrous Solvent (e.g., Toluene, DMF)

  • Reaction flask (e.g., three-neck round-bottom flask)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Precipitating solvent (e.g., Methanol)

Procedure:

  • Setup: Assemble the reaction flask with a condenser, magnetic stir bar, and inert gas inlet/outlet. Ensure all glassware is dry.

  • Reagent Addition: Add the desired amount of monomer and solvent to the reaction flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen) for 30 minutes to remove dissolved oxygen. Alternatively, for more rigorous degassing, perform three freeze-pump-thaw cycles.[6]

  • Initiator Addition: Dissolve the required amount of [this compound compound name] in a small amount of the reaction solvent and add it to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 115°C) under a positive pressure of inert gas and stir vigorously.[6]

  • Monitoring: The reaction can be monitored by taking small aliquots at different time points and analyzing for monomer conversion via techniques like ¹H NMR or gravimetry.[1]

  • Termination & Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).[6]

  • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator.[1]

  • Drying: Dry the polymer in a vacuum oven at an appropriate temperature (e.g., 70°C) until a constant weight is achieved.[6]

  • Characterization: Characterize the final polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[1]

Below is a diagram illustrating the general experimental workflow.

ExperimentalWorkflow A 1. Assemble Dry Glassware (Flask, Condenser) B 2. Add Monomer & Solvent A->B C 3. Degas Mixture (N2 Purge or Freeze-Pump-Thaw) B->C D 4. Add Initiator Solution C->D E 5. Heat to Reaction Temp under Inert Atmosphere D->E F 6. Cool & Precipitate in Non-Solvent (e.g., Methanol) E->F G 7. Filter & Wash Polymer F->G H 8. Dry Polymer (Vacuum Oven) G->H I 9. Characterize (GPC, NMR, etc.) H->I

References

Technical Support Center: Stability of tert-butyl peroxy-2-ethylhexanoate (tBPC) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of tert-butyl peroxy-2-ethylhexanoate (also known as tert-butyl peroctoate) in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, quantitative data, and detailed experimental protocols to ensure the safe and effective use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is tert-butyl peroxy-2-ethylhexanoate (tBPC) and why is its stability in aqueous solutions a concern?

Tert-butyl peroxy-2-ethylhexanoate (this compound) is an organic peroxide widely used as a radical initiator for polymerization reactions.[1][2][3] Organic peroxides are inherently thermally unstable and can undergo self-accelerating decomposition.[1][4] This instability is a major concern as it can be initiated by heat, friction, shock, or contamination, potentially leading to a violent or explosive decomposition.[1][5][6] When used in aqueous solutions, factors such as hydrolysis and contamination can further impact its stability.[1][2][3]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound is sensitive to several factors:

  • Temperature: This is the most critical factor. The rate of decomposition increases significantly with temperature.[5][6] The Self-Accelerating Decomposition Temperature (SADT), the lowest temperature at which self-accelerating decomposition may occur, is a key safety parameter.[4]

  • Contamination: Contact with incompatible materials such as acids, bases (like sodium hydroxide), reducing agents, and certain metals can cause accelerated decomposition.[6][7][8]

  • pH: The presence of strong bases can negatively impact the initial decomposition temperature and activation energy.[8]

  • Confinement: Decomposition in a closed or confined space can lead to a dangerous pressure buildup.[1]

  • Sources of Ignition: Heat, sparks, open flames, and static discharge can all initiate decomposition.[1][9]

Q3: What are the visible signs of this compound decomposition in my solution?

Signs of decomposition can include:

  • Gas evolution (e.g., carbon dioxide, methane).[7]

  • A change in color or clarity of the solution.

  • An increase in temperature of the solution, even without external heating.

  • Pressure buildup in the container.[1]

Q4: My aqueous this compound solution appears to be decomposing. What are the potential causes and how can I troubleshoot this?

If you suspect decomposition, prioritize safety immediately. If it is safe to do so, cool the container. Potential causes include:

  • Elevated Temperature: The storage or experimental temperature may be too high.

  • Contamination: The solution may have been contaminated with incompatible materials.

  • Incorrect pH: The pH of the aqueous solution may be promoting decomposition.

The following diagram outlines a workflow for troubleshooting stability issues.

start Decomposition Suspected check_temp Is Temperature Elevated? start->check_temp check_cont Potential Contamination? check_temp->check_cont No action_cool Action: Cool Solution & Reduce Ambient Temp. check_temp->action_cool Yes check_ph Is pH of Aqueous Solution Correct? check_cont->check_ph No action_review Action: Review Handling Procedures for Contaminants check_cont->action_review Yes action_buffer Action: Use Buffered Aqueous Solution check_ph->action_buffer No end Problem Resolved check_ph->end Yes action_cool->check_cont action_dispose Action: Dispose of Solution per Protocol action_dispose->end action_review->action_dispose action_buffer->end

Troubleshooting workflow for this compound stability issues.

Q5: How does the presence of water affect the thermal stability of this compound?

Studies have shown that the addition of water can reduce the thermal hazard of this compound.[8] While water does not significantly affect the exothermic onset temperature, it can decrease the heat of decomposition (ΔH), maximum pressure (Pmax), and maximum temperature (Tmax) reached during a decomposition event.[8] This suggests that using an aqueous solution might offer a safer handling profile compared to the pure compound, although it does not eliminate the inherent hazards.

Q6: What are the recommended storage and handling procedures for this compound, especially when preparing aqueous solutions?

Proper storage and handling are crucial for safety:

  • Storage Temperature: Store in a cool, well-ventilated area, typically below 20°C.[10][11] Some sources recommend storage below 10°C.[6][12] Always follow the supplier's specific recommendations.

  • Original Containers: Keep the product in its original, tightly closed container.[7][9]

  • Avoid Incompatibles: Store separately from acids, reducing agents, flammable materials, and combustibles.[7][10]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[1] Never return unused material to the original container to avoid contamination.[7]

Quantitative Data

Decomposition Characteristics

The thermal decomposition of this compound is often characterized by its half-life, which is the time required for 50% of the compound to decompose at a given temperature.

Table 1: Half-Life of this compound at Various Temperatures

TemperatureHalf-Life
72°C10 hours
91°C1 hour
113°C1 minute
(Data sourced from Vesta Chemicals bv[11])

Table 2: Influence of Water and NaOH on the Thermal Stability of this compound

SampleExothermic Onset Temperature (T₀)Heat of Decomposition (ΔH)Effect on Thermal Hazard
Pure this compoundBaselineBaselineBaseline
This compound with H₂ONegligible changeDecreasedReduced
This compound with NaOHNegatively correlated with NaOH contentIncreased ComplexityIncreased
(Based on findings from a study on thermal hazard evaluation[8])

Experimental Protocols

Protocol 1: General Method for Determining the Half-Life of this compound

This protocol outlines a general procedure for determining the half-life of this compound in a specific solvent at a constant temperature.

Objective: To determine the time required for 50% of a this compound solution to decompose at a set temperature.

Materials:

  • tert-butyl peroxy-2-ethylhexanoate (this compound)

  • Chosen solvent (e.g., benzene, dodecane, or the aqueous solution of interest)

  • Reaction vessel with precise temperature control (e.g., a jacketed reactor with a circulating bath)

  • Analytical instrument for concentration measurement (e.g., HPLC)

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Preparation of Standard Solution: Prepare a stock solution of this compound at a known concentration (e.g., 0.1 M) in the desired solvent.[13]

  • Calibration: If using HPLC, prepare a series of calibration standards by diluting the stock solution. Generate a calibration curve by plotting the analytical signal (e.g., peak area) against concentration.[13]

  • Experimental Setup: Place a known volume of the this compound stock solution into the temperature-controlled reaction vessel.

  • Data Collection:

    • Once the solution reaches the target temperature, start the timer (t=0).

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by cooling it in an ice bath and/or diluting it with a cold solvent to prevent further decomposition.[13]

    • Analyze the concentration of the remaining this compound in each quenched aliquot using the calibrated analytical method.[13]

  • Data Analysis:

    • The thermal decomposition of peroxides generally follows first-order kinetics.[13]

    • Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.[13]

    • The plot should yield a straight line with a slope equal to -k, where 'k' is the decomposition rate constant.[13]

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

prep 1. Prepare Stock Solution & Calibration Standards setup 2. Place Solution in Temp-Controlled Vessel prep->setup equilibrate 3. Equilibrate to Target Temperature setup->equilibrate sample 4. Start Timer & Collect Aliquots at Intervals equilibrate->sample quench 5. Immediately Quench Aliquots in Ice Bath sample->quench analyze 6. Analyze this compound Concentration (e.g., HPLC) quench->analyze plot 7. Plot ln[this compound] vs. Time to Determine Rate Constant (k) analyze->plot calculate 8. Calculate Half-Life (t½ = 0.693 / k) plot->calculate

Experimental workflow for half-life determination.
Protocol 2: Safe Handling and Disposal of this compound

Handling:

  • Always work in a well-ventilated area, preferably in a fume hood.[9][14]

  • Eliminate all sources of ignition and take precautionary measures against static discharge.[1][9]

  • Avoid contact with skin and eyes by wearing appropriate PPE.[9]

  • Great cleanliness in the work area is essential to prevent contamination.[1]

Disposal:

  • Waste organic peroxides are considered hazardous waste and must be disposed of according to local and national regulations.[7]

  • A common disposal method is to dilute the peroxide with a suitable flammable solvent to reduce the active oxygen content to below 1% before incineration.[1][7]

  • Do not dispose of undiluted this compound down the drain. Contaminated firefighting water should be collected separately and not allowed to enter drains.[14]

  • Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste.[7]

Visualizations

Decomposition Pathway

The thermal decomposition of this compound proceeds via the formation of free radicals. The primary decomposition products include tert-butanol, methane, 2-ethylhexanoic acid, and carbon dioxide.[7]

This compound tert-butyl peroxy-2-ethylhexanoate (this compound) heat Heat (Δ) This compound->heat radicals Initial Radical Formation (Homolytic Cleavage of O-O bond) heat->radicals Initiates products Major Decomposition Products radicals->products butanol tert-Butanol products->butanol acid 2-Ethylhexanoic Acid products->acid co2 Carbon Dioxide products->co2 methane Methane products->methane

Simplified decomposition pathway of this compound.

References

Technical Support Center: Enhancing Polymer Flame Retardancy with Tert-Butylphenyl Phosphate (tBPC) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and materials development professionals working to improve the flame retardant performance of polymers using tert-butylphenyl phosphate (B84403) (tBPC) compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues observed when incorporating this compound-based flame retardants, such as tert-butylphenyl diphenyl phosphate (BPDP), into various polymer systems.

Issue 1: Reduced Mechanical Properties After Adding this compound

Question: We are observing a significant drop in impact strength and tensile strength in our polymer blend after adding a this compound flame retardant. How can we mitigate this?

Answer: This is a common issue as phosphate esters can act as plasticizers, which can negatively affect the mechanical properties of the polymer matrix. Here are several strategies to address this:

  • Optimize Loading Level: The most straightforward approach is to determine the minimum effective concentration of the this compound compound. Create a dosage curve to find the optimal balance between flame retardant performance and mechanical integrity.

  • Use of Synergists: Incorporating a synergistic flame retardant can often allow for a lower overall loading of the primary flame retardant. For instance, with polyamides, nitrogen-based synergists like melamine (B1676169) polyphosphate (MPP) can be effective. This allows you to reduce the this compound concentration while maintaining or even improving flame retardancy.

  • Impact Modifiers: For polymer blends known to be sensitive to plasticization, such as PC/ABS, the addition of core-shell impact modifiers can help to toughen the material and compensate for the loss of impact strength.

  • Fiber Reinforcement: Incorporating glass or carbon fibers can significantly enhance the mechanical properties of the composite, often counteracting the plasticizing effect of the flame retardant.

Issue 2: Poor Dispersion and "Blooming" of the Flame Retardant

Question: After processing, we've noticed a white, powdery substance on the surface of our molded parts, which we suspect is the this compound flame retardant. What causes this and how can we prevent it?

Answer: This phenomenon is known as "blooming" or "migration," where the additive moves to the surface of the polymer. It is often caused by poor compatibility between the flame retardant and the polymer matrix or oversaturation of the additive.

  • Improve Compounding: Ensure thorough and uniform mixing during the melt blending process. Using a twin-screw extruder with an optimized screw design can improve the dispersion of the this compound compound within the polymer.

  • Check for Compatibility: The tert-butyl group on the phosphate ester generally improves compatibility with non-polar polymers compared to non-alkylated phosphate esters. However, for highly polar polymers, you may need to consider a different grade of flame retardant or use a compatibilizer.

  • Control Processing Temperatures: Excessively high processing temperatures can sometimes lead to the degradation or increased volatility of the flame retardant, which can contribute to blooming. Adhere to the recommended processing window for both the polymer and the this compound compound.

  • Reduce Loading Level: As with mechanical properties, using the lowest effective concentration of the flame retardant can prevent oversaturation and subsequent migration to the surface.

Issue 3: Decreased Heat Deflection Temperature (HDT)

Question: Our PC/ABS blend shows a significant decrease in its heat deflection temperature after the addition of a this compound flame retardant, which is not acceptable for our application. What are our options?

Answer: The plasticizing effect of phosphate ester flame retardants is also responsible for lowering the HDT of the polymer blend.

  • Select a High-Molecular-Weight Flame Retardant: Oligomeric phosphate esters generally have a smaller impact on HDT compared to monomeric ones. Consider using a higher molecular weight grade if available. A bisphenol A-based phosphate, such as bisphenol A bis(diphenyl phosphate) (BDP), is a common choice for maintaining a higher HDT in PC/ABS blends.

  • Synergistic Approach: As mentioned previously, using a synergist can help lower the required amount of the phosphate ester, thereby reducing its negative impact on the HDT.

  • Optimize the Polymer Blend Ratio: In a PC/ABS blend, a higher polycarbonate content generally leads to a higher HDT. If your application allows, adjusting the ratio in favor of PC could help offset the reduction in HDT caused by the flame retardant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound compounds impart flame retardancy?

A1: Tert-butylphenyl phosphates are organophosphorus flame retardants that exhibit a dual-action mechanism, functioning in both the condensed (solid) and gas phases during combustion.

  • Condensed Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat.

  • Gas Phase Action: A portion of the phosphorus-containing compounds can volatilize and enter the flame. In the gas phase, they act as radical scavengers, interrupting the chemical chain reactions of combustion. This quenching of high-energy radicals, such as H• and OH•, reduces the flame's intensity and propagation.

Q2: In which polymers are this compound flame retardants most effective?

A2: this compound compounds are effective in a range of engineering thermoplastics. They are particularly well-suited for:

  • PVC: They act as both a flame retardant and a plasticizer.

  • PC/ABS and PPO/HIPS Blends: These are major application areas where halogen-free flame retardancy is required.

  • Polycarbonates (PC)

  • Polyamides (PA)

  • Polyesters (e.g., PET, PBT)

  • Epoxy Resins

Q3: What are common synergists used with this compound flame retardants, and what are the benefits?

A3: Using synergists can enhance flame retardant efficiency, reduce the total amount of flame retardant needed, and minimize negative effects on the polymer's properties. Common synergistic systems include:

  • Phosphorus-Nitrogen (P-N) Systems: This is a widely used combination, especially in polyamides and polyurethanes. Melamine-based compounds, such as melamine polyphosphate (MPP) or melamine cyanurate (MC), are often used with phosphate esters. The nitrogen compounds contribute to char formation and release non-flammable gases, which dilute the oxygen and flammable volatiles in the gas phase.

  • Phosphorus-Halogen Systems: While the trend is towards halogen-free solutions, in some applications, a combination of phosphorus and bromine or chlorine compounds can be highly effective. The halogen compounds are potent radical scavengers in the gas phase.

  • With Mineral Fillers: Combining this compound with mineral fillers like talc, silica, or clay nanoparticles can improve char integrity and create a more robust physical barrier during combustion.

Q4: How do I choose the right this compound loading level for my application?

A4: The optimal loading level depends on the specific polymer, the required flame retardancy rating (e.g., UL 94 V-0), and the acceptable trade-offs in mechanical and thermal properties. A typical starting point for engineering plastics is in the range of 8-20 parts per hundred resin (phr). It is essential to conduct a ladder study with varying concentrations of the this compound to determine the most effective level for your specific formulation and performance requirements.

Quantitative Data on Flame Retardant Performance

The following tables summarize the flame retardant performance of this compound and similar aryl phosphate flame retardants in various polymer systems.

Table 1: Flame Retardant Performance in PC/ABS Blends

Polymer System (PC/ABS ratio)Flame Retardant SystemLoading (wt%)LOI (%)UL 94 Rating (Thickness)Peak Heat Release Rate (kW/m²)
PC/ABSNone021.1Fails-
PC/ABSBAPDP¹1524.7V-1-
PC/ABSBAPDP¹2025.4V-0-
PC/ABSRDP²1524.1V-2-
PC/ABSRDP²20-V-1-

¹ BAPDP: Bisphenol AP bis(diphenyl phosphate), a structural analog of this compound.[1] ² RDP: Resorcinol bis(diphenyl phosphate), a common aryl phosphate flame retardant.[1]

Table 2: Flame Retardant Performance in PPO/HIPS Blends

Polymer SystemFlame RetardantLoading (wt%)LOI (%)UL 94 Rating
PPO/HIPSRDP¹15>35V-0
HIPSRDP¹1521.5V-2
PPORDP¹15>40V-0

¹ RDP: Resorcinol bis(diphenyl phosphate), data used as a proxy for this compound performance in this blend.[2]

Experimental Protocols

4.1 Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • Methodology:

    • A vertically oriented specimen is placed inside a transparent glass chimney.

    • A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted until the flame is self-sustaining for a specific period. This minimum oxygen concentration is the LOI value.

4.2 UL 94 Vertical Burn Test

  • Objective: To evaluate the self-extinguishing properties of a plastic material after exposure to a flame.

  • Methodology:

    • A rectangular bar specimen is held vertically.

    • A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and removed. The afterflame (t2) and afterglow times are recorded.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen. V-0 is the highest rating.

4.3 Cone Calorimetry - ASTM E1354 / ISO 5660

  • Objective: To measure the heat release rate (HRR) and other fire properties of a material under controlled burning conditions, simulating a real-world fire scenario.

  • Methodology:

    • A square specimen is placed horizontally under a conical radiant heater, which exposes it to a specific heat flux (e.g., 35 or 50 kW/m²).

    • An igniter is used to ignite the gases produced by the decomposing material.

    • The combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured.

    • The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 kJ of heat is released per gram of oxygen consumed). Other key parameters measured include peak heat release rate (pHRR), total heat released (THR), and time to ignition (TTI).

Diagrams

Workflow for Evaluating Flame Retardant Performance

G A Material Compounding (Polymer + this compound + Additives) B Specimen Preparation (Injection/Compression Molding) A->B C Initial Screening Tests B->C F Advanced Fire Behavior Analysis B->F H Mechanical Property Testing (Impact, Tensile) B->H D LOI Test (ASTM D2863) C->D E UL 94 Vertical Burn Test C->E I Analysis and Optimization D->I E->I G Cone Calorimetry (ASTM E1354) F->G G->I H->I G cluster_condensed Condensed Phase (Solid Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + this compound Decomposition Decomposition Polymer->Decomposition Heat Heat from Fire Heat->Polymer Char Protective Char Layer (Insulates, Prevents Fuel Release) Decomposition->Char Volatiles Flammable Volatiles Decomposition->Volatiles PO_radicals PO• Radicals (from this compound) Decomposition->PO_radicals Radicals H•, OH• Radicals (Propagate Fire) Volatiles->Radicals Quenching Radical Quenching (Flame Inhibition) Radicals->Quenching PO_radicals->Quenching

References

Technical Support Center: Managing Exothermic Reactions Initiated by tert-Butyl Peroxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions initiated by tert-butyl peroxy compounds (tBPCs).

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving tBPCs.

Problem Possible Cause Solution
Sudden, uncontrolled temperature increase (thermal runaway). - Incorrect storage temperature.- Contamination of the tBPC.- Reaction scale is too large for the current setup.- Inadequate heat dissipation.- Immediately initiate emergency cooling (ice bath, etc.).- If the reaction is in a flask, prepare for emergency quenching by adding an inhibitor solution.- Alert lab personnel and follow emergency shutdown procedures.[1]
Reaction is proceeding too quickly. - Initiator concentration is too high.- Reaction temperature is too high.- Reduce the reaction temperature.- If possible, reduce the rate of monomer or reactant addition.- Consider adding a polymerization inhibitor to slow the reaction.
No initiation of polymerization. - Initiator is inactive due to improper storage.- Presence of an inhibitor in the monomer.- Reaction temperature is too low for the selected this compound.- Verify the storage conditions and age of the this compound.- Check the monomer for the presence of inhibitors and remove if necessary.- Consult the half-life data for your specific this compound to ensure the reaction temperature is adequate for initiation.
Polymer has a low molecular weight or broad polydispersity. - High initiator concentration.- High reaction temperature.- Inefficient chain transfer.- Decrease the initiator concentration.- Lower the reaction temperature.- Select a more appropriate solvent or chain transfer agent.

Frequently Asked Questions (FAQs)

1. What is a Self-Accelerating Decomposition Temperature (SADT)?

The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which an organic peroxide in its commercial packaging will undergo a self-accelerating decomposition.[2][3][4][5] This decomposition is an exothermic reaction that can lead to a dangerous thermal runaway, potentially causing a fire or explosion.[2][3][5] It is critical to store and handle tBPCs at temperatures well below their SADT.[2][5]

2. How can I prevent a thermal runaway reaction?

Preventing thermal runaway involves several key strategies:

  • Strict Temperature Control: Always store and handle tBPCs below their recommended control temperature, which is derived from the SADT.[6]

  • Avoid Contamination: Keep tBPCs away from incompatible materials such as strong acids, bases, metals, and reducing agents, as these can catalyze decomposition.[2][7]

  • Proper Equipment Setup: Ensure your reaction setup allows for efficient heat dissipation. This can include using a water bath, an ice bath, or a cooling mantle, and ensuring adequate stirring.

  • Controlled Addition: Add the this compound initiator to the reaction mixture in a controlled manner, either slowly or in portions, to manage the rate of the exothermic reaction.[8]

  • Scale-Up with Caution: When scaling up a reaction, be aware that the surface-area-to-volume ratio decreases, which can reduce heat dissipation. Conduct a thorough safety review before proceeding with larger-scale reactions.

3. What should I do in case of a this compound spill?

For a small spill, absorb the material with an inert, damp, non-combustible material like vermiculite (B1170534) or sand using non-sparking tools.[9] Place the absorbed material into a loosely covered plastic container for disposal.[9] For a large spill, evacuate the area and follow your institution's emergency procedures.[9] Never use combustible materials like paper towels to clean up spills.

4. Can I quench a runaway reaction?

Yes, a runaway polymerization can be quenched. This typically involves the rapid addition of an inhibitor or a short-stopping agent to terminate the polymerization reaction.[1][10] Common inhibitors include stable radicals like TEMPO or certain phenolic compounds. The quenching solution should be introduced quickly and efficiently to be effective.[11] It is crucial to have a quenching protocol and the necessary materials readily available before starting any exothermic polymerization.

Quantitative Data: Thermal Stability of Common tBPCs

The following table summarizes key thermal stability data for several commonly used tert-butyl peroxy compounds. This information is crucial for selecting the appropriate initiator for your experimental conditions and for ensuring safe storage and handling.

Compound NameAbbreviationSADT (°C)10-hour Half-Life Temp. (°C)1-hour Half-Life Temp. (°C)1-minute Half-Life Temp. (°C)
tert-Butyl PeroxybenzoateTBPB60[2][4][12]104[2]124[2]165[2]
tert-Butyl Peroxy-2-ethylhexanoateTBPEH35[3][13][14][15]72[16]91[16]113[16]
Di-tert-Butyl PeroxideDTBP80[17][18]126[17][18]149[17][18]193[17]
tert-Butyl HydroperoxideTBHP-164[19]185[19]264[19]
tert-Butyl PeroxyacetateTBPA60 (for 50% solution)[20]---
tert-Butyl Peroxycrotonate-----

Note: SADT values can vary depending on the formulation and packaging. Always refer to the Safety Data Sheet (SDS) for the specific product you are using.

Experimental Protocols

Protocol 1: Controlled Suspension Polymerization of Styrene (B11656)

This protocol describes a lab-scale suspension polymerization of styrene using a this compound initiator, with a focus on managing the exothermic reaction.

Materials:

  • Styrene (inhibitor removed)

  • tert-Butyl peroxybenzoate (TBPB)

  • Poly(vinyl alcohol) (suspending agent)

  • Deionized water

  • Nitrogen gas

  • Ice bath

  • Reaction kettle with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe

Procedure:

  • Set up the reaction kettle in a fume hood with the mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Prepare an aqueous solution of poly(vinyl alcohol) in deionized water in the reaction kettle.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • While purging, prepare a solution of TBPB in styrene.

  • Slowly add the styrene/TBPB solution to the aqueous phase in the reactor with vigorous stirring to form a stable suspension of monomer droplets.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) using a heating mantle.

  • Closely monitor the internal temperature of the reactor. Have an ice bath readily available to place around the reactor if the temperature begins to rise uncontrollably.

  • Maintain the reaction at the set temperature for the desired time.

  • Once the polymerization is complete, cool the reactor to room temperature.

  • Filter the polymer beads, wash with water and methanol, and dry under vacuum.

Protocol 2: Emergency Quenching of a Runaway Polymerization

This protocol outlines the steps for quenching a runaway polymerization in a laboratory setting.

Materials:

  • Quenching agent solution (e.g., a solution of hydroquinone (B1673460) or another suitable inhibitor in a compatible solvent).

  • Addition funnel or syringe.

  • Emergency cooling bath (ice/water or dry ice/acetone).

Procedure:

  • Identify the Runaway: A rapid, uncontrolled increase in temperature and/or pressure indicates a runaway reaction.

  • Alert Personnel and Initiate Emergency Shutdown: Inform others in the lab and follow your lab's emergency shutdown procedures. This may include turning off heating sources and preparing for evacuation.

  • Apply Emergency Cooling: Immediately immerse the reaction vessel in the emergency cooling bath to try and reduce the reaction rate.

  • Add Quenching Agent: If it is safe to do so, add the quenching agent solution to the reaction mixture as quickly as possible.

  • Continue Cooling and Monitoring: Continue to cool the reaction vessel and monitor the temperature until it has stabilized at a safe level.

  • Do Not Seal the Vessel: Do not seal a vessel that is undergoing a runaway reaction, as pressure can build up and cause an explosion.

  • Follow-up: Once the situation is under control, report the incident according to your institution's policies.

Visualizations

Troubleshooting Workflow for Exothermic Reactions

TroubleshootingWorkflow Troubleshooting Exothermic Reactions start Exothermic Reaction in Progress check_temp Monitor Temperature Continuously start->check_temp temp_stable Temperature Stable? check_temp->temp_stable continue_reaction Continue Monitoring temp_stable->continue_reaction Yes temp_increase Uncontrolled Temperature Rise? temp_stable->temp_increase No continue_reaction->check_temp temp_increase->continue_reaction No (Controlled Rise) emergency_cool Apply Emergency Cooling temp_increase->emergency_cool Yes add_inhibitor Add Inhibitor/Quench emergency_cool->add_inhibitor shutdown Emergency Shutdown add_inhibitor->shutdown end Reaction Complete/Stopped shutdown->end

Caption: Troubleshooting workflow for managing temperature during exothermic reactions.

Thermal Runaway Prevention Logic

ThermalRunawayPrevention Thermal Runaway Prevention cluster_causes Causes of Thermal Runaway cluster_prevention Preventive Measures high_temp High Temperature thermal_runaway Thermal Runaway high_temp->thermal_runaway contamination Contamination contamination->thermal_runaway poor_heat_dissipation Poor Heat Dissipation poor_heat_dissipation->thermal_runaway temp_control Temperature Control (Below SADT) safe_reaction Safe Reaction temp_control->safe_reaction avoid_contaminants Avoid Incompatible Materials avoid_contaminants->safe_reaction proper_setup Proper Reactor Setup (Stirring, Cooling) proper_setup->safe_reaction controlled_addition Controlled Initiator Addition controlled_addition->safe_reaction

Caption: Factors leading to thermal runaway and key preventive measures.

References

Technical Support Center: Purification of Crude tert-Butyl Peroxy-3,5,5-trimethylhexanoate (tBPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude tert-Butyl Peroxy-3,5,5-trimethylhexanoate (tBPC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in crude organic peroxides like this compound may include unreacted starting materials (e.g., tert-butyl hydroperoxide and 3,5,5-trimethylhexanoyl chloride), byproducts from side reactions, and residual solvents used during synthesis.[1][2][3][4][5] Decomposition products such as acetone (B3395972) and methane (B114726) may also be present if the compound has been exposed to heat.[6]

Q2: What are the primary safety precautions to consider when handling and purifying this compound?

A2: this compound is a heat-sensitive and potentially explosive organic peroxide.[7][8][9] Key safety precautions include:

  • Temperature Control: Store refrigerated (below 4°C/39°F) and avoid exposure to heat sources.[6][7][8][10]

  • Avoid Contamination: Keep away from incompatible materials such as acids, bases, heavy metals, rust, and reducing agents to prevent self-accelerating decomposition.[6][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13][14][15][16]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[6][10]

  • Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and place it in a suitable container for disposal. Do not use combustible materials like paper towels.[6][7]

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be determined using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating this compound from non-volatile impurities.[17][18]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and the main compound, often coupled with a Flame Ionization Detector (FID).[19]

  • Differential Scanning Calorimetry (DSC): Can be used to determine purity by analyzing the melting point depression, especially for high-purity samples.[]

  • Spectrophotometry: Can provide quantitative analysis by measuring absorbance at a specific wavelength.[]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation of this compound from impurities.

  • Possible Cause 1: Incorrect stationary phase.

    • Solution: Silica (B1680970) gel is a common choice for organic peroxides. If separation is poor, consider using a different grade of silica gel or an alternative stationary phase like alumina.

  • Possible Cause 2: Inappropriate mobile phase (eluent).

    • Solution: The polarity of the eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a gradient. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[21]

  • Possible Cause 3: Column overloading.

    • Solution: The amount of crude material should be appropriate for the column size. As a general rule, the ratio of stationary phase to crude product should be at least 30:1 by weight.[22]

  • Possible Cause 4: Air bubbles in the column packing.

    • Solution: Air bubbles can disrupt the solvent flow and lead to poor separation.[23] Ensure the column is packed carefully as a slurry and never let the solvent level drop below the top of the stationary phase.[22]

Experimental Protocol: Column Chromatography

  • Column Preparation: Select an appropriate size column and pack it with a slurry of silica gel in the initial, least polar eluent.[22][23][24]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.[22]

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure at a low temperature to avoid decomposition.

Guide 2: Liquid-Liquid Extraction

Issue: Emulsion formation during extraction.

  • Possible Cause 1: Vigorous shaking.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the components.

  • Possible Cause 2: High concentration of crude material.

    • Solution: Dilute the sample with more of the aqueous or organic phase to reduce the concentration.

  • Possible Cause 3: Presence of surfactants or particulate matter.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous phase. Filtration of the crude sample before extraction may also be beneficial.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[25][26]

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • A dilute acidic solution (e.g., 5% HCl) to remove basic impurities.

    • A dilute basic solution (e.g., 5% NaHCO₃) to remove acidic impurities.

    • Water or brine to remove residual salts and water-soluble impurities.

  • Separation: After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent at low temperature and reduced pressure.

Guide 3: Recrystallization

Issue: Product "oiling out" instead of crystallizing.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.

  • Possible Cause 3: Rapid cooling.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[27] Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Issue: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used.

    • Solution: Evaporate some of the solvent to concentrate the solution and then try cooling again.

  • Possible Cause 2: The solution is not saturated.

    • Solution: See the solution for "Too much solvent was used."

  • Possible Cause 3: Lack of nucleation sites.

    • Solution: Add a seed crystal of pure this compound to the solution to initiate crystallization.[28]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[29][30][31] Common solvent systems include ethanol, or a mixture like hexane/ethyl acetate.[30]

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent.[28]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[27][28]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum at a low temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound (Illustrative Data)

Purification TechniquePurity Achieved (%)Yield (%)Key AdvantagesKey Disadvantages
Column Chromatography>9960-80High purity, good for complex mixturesTime-consuming, requires solvent
Liquid-Liquid Extraction90-9585-95Fast, good for removing ionic impuritiesMay not remove structurally similar impurities
Recrystallization98-9950-70Can yield very pure productLower yield, risk of oiling out

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions and the nature of the impurities in the crude sample.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End Product Crude_this compound Crude this compound LLE Liquid-Liquid Extraction Crude_this compound->LLE Initial Cleanup Col_Chrom Column Chromatography Recrystal Recrystallization Col_Chrom->Recrystal Final Polishing Purity_Analysis Purity Analysis (HPLC, GC, DSC) Col_Chrom->Purity_Analysis LLE->Col_Chrom Further Purification LLE->Purity_Analysis Recrystal->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound If Purity is Met

Caption: General workflow for the purification and analysis of crude this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification Problem Purification Unsuccessful Cause1 Incorrect Technique Parameters Problem->Cause1 Cause2 Wrong Purification Method Problem->Cause2 Cause3 Sample Degradation Problem->Cause3 Solution1 Optimize Parameters (e.g., solvent, temp) Cause1->Solution1 Solution2 Select Alternative Method Cause2->Solution2 Solution3 Check Handling & Storage Cause3->Solution3 Verify Re-analyze Purity Solution1->Verify Solution2->Verify Solution3->Verify

Caption: A logical troubleshooting guide for this compound purification issues.

References

common experimental errors when working with [tBPC compound name]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Imatinib (B729). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

General Compound Handling and Storage

Q1: How should I dissolve and store Imatinib?

A1: Imatinib Mesylate is soluble in organic solvents like DMSO (up to 14 mg/ml), ethanol (B145695) (~0.2 mg/ml), and dimethyl formamide (B127407) (~10 mg/ml).[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. For aqueous buffers, the solubility of Imatinib Mesylate in PBS (pH 7.2) is approximately 2 mg/ml; however, aqueous solutions are not recommended for storage for more than one day.[1] For long-term storage, keep the solid compound and DMSO stock solutions at -20°C.

Q2: Is Imatinib stable under all experimental conditions?

A2: Imatinib is generally stable but can degrade under certain conditions. It is relatively stable in acidic (pH 4) and alkaline (pH 10) solutions but shows significant degradation (~35-40%) at a neutral pH (pH 7.0).[2] It also demonstrates good thermal stability, with less than 7% degradation after one week at elevated temperatures, and is fairly stable under short UV light irradiation (~15% decomposition after 4 hours).[2] Be mindful of the pH of your buffers and media during long-term experiments.

In Vitro and Cell-Based Assays

Q3: My IC50 value for Imatinib is inconsistent or higher than expected. What are the common causes?

A3: Inconsistent or high IC50 values are a frequent issue. Several factors can contribute to this:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is correct and has not been passaged too many times, which can lead to genetic drift and altered sensitivity.

  • BCR-ABL Expression Levels: Cells with higher expression levels of the BCR-ABL protein may be less sensitive to Imatinib and require higher concentrations for inhibition.[3]

  • Drug-Protein Binding: Imatinib can bind to plasma proteins like α-1-acid glycoprotein (B1211001) (AGP) in cell culture media containing serum, reducing the effective concentration of the free drug.[4]

  • Assay Type and Timing: The IC50 value can vary significantly depending on the assay used (e.g., MTS vs. real-time cell monitoring). Real-time cytotoxicity assays may yield lower IC50 values than endpoint assays like WST-8.[5] The duration of drug exposure is also critical.

  • Compound Stability: As mentioned, Imatinib can degrade at neutral pH. If your cell culture medium is at a neutral pH for an extended period, the compound's potency may decrease.[2]

Q4: I am observing unexpected cell death or off-target effects. Why is this happening?

A4: While Imatinib is a targeted inhibitor of BCR-ABL, c-Kit, and PDGFR, it can have off-target effects, especially at higher concentrations.[6][7][8] These effects can be mediated by the inhibition of other kinases or non-kinase proteins.[6] For example, at micromolar concentrations, Imatinib can inhibit the ATP-sensitive K+ channel and affect mitochondrial respiration, leading to AMPK activation.[6] It can also modulate the function of immune cells like NK cells and monocytes.[9][10] It is crucial to use the lowest effective concentration and include appropriate controls to distinguish on-target from off-target effects.

Q5: My cells are developing resistance to Imatinib. What are the underlying mechanisms?

A5: Resistance to Imatinib is a well-documented phenomenon both in vitro and clinically. The primary mechanisms include:

  • BCR-ABL Dependent Mechanisms:

    • Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain can prevent Imatinib from binding effectively.[4][11][12]

    • Gene Amplification: Increased copy number of the BCR-ABL gene leads to overexpression of the target protein, requiring higher drug concentrations for inhibition.[4][11][13]

  • BCR-ABL Independent Mechanisms:

    • Activation of Bypass Signaling Pathways: Cells can activate alternative survival pathways, such as those involving SRC-family kinases (e.g., LYN), to become independent of BCR-ABL signaling.[4]

    • Drug Efflux: Overexpression of drug transporters like the multidrug resistance-associated membrane transporter (MDR1 or P-glycoprotein) can actively pump Imatinib out of the cell.[4]

    • Altered Drug Metabolism: Changes in the activity of enzymes like CYP3A4, which metabolizes Imatinib, can affect its intracellular concentration.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility / Precipitation in Media - Incorrect solvent used for stock solution.- Stock solution concentration is too high.- Final concentration in aqueous media exceeds solubility limit.[1]- Prepare stock solutions in 100% DMSO.[1]- Perform serial dilutions. Avoid adding a large volume of DMSO stock directly to aqueous media.- Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions.
Inconsistent Results in Cell Proliferation Assays - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Variation in drug treatment duration.- Degradation of Imatinib in neutral pH media during long incubations.[2]- Use a cell counter for accurate seeding. Allow cells to adhere overnight before treatment.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Standardize incubation times precisely.- For long-term experiments (>48h), consider replenishing the media with fresh Imatinib.
High Background Signal in Kinase Assays - Non-specific binding of antibodies.- Contamination with other kinases in cell lysates.- Sub-optimal ATP concentration.- Use a high-quality, specific antibody for immunoprecipitation.- Include appropriate isotype controls.- Optimize lysis buffers to maintain protein integrity and minimize non-specific interactions.- Titrate ATP concentration; cellular ATP levels can influence Imatinib's IC50.[12]
Failure to Induce Apoptosis in Sensitive Cells - Cells are not truly sensitive or have developed resistance.- Imatinib concentration is too low.- Insufficient treatment duration to observe apoptosis.- Dysregulation of apoptotic signaling pathways downstream of BCR-ABL.[14]- Verify cell line identity and BCR-ABL status.- Perform a dose-response curve to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Analyze key apoptotic markers (e.g., cleaved caspase-3, PARP) by Western blot.

Quantitative Data Summary

Table 1: IC50 Values of Imatinib for Key Target Kinases

Target KinaseAssay TypeIC50 Value (µM)
v-AblCell-free0.6[15][16]
c-KitCell-based0.1[15][16]
PDGFRCell-free / Cell-based0.1[15][16]

Table 2: Representative IC50 Values in Imatinib-Sensitive vs. Resistant CML Models Note: IC50 values can vary significantly between studies and cell lines.

Cell Line ModelBCR-ABL StatusTypical Imatinib IC50 Range (nM)Reference Context
Sensitive CML CellsUnmutated BCR-ABL35 - 40Proliferation inhibition of Bcr-Abl-dependent cells.[1]
Resistant CML CellsT315I Mutation>3000The T315I mutation confers high-level resistance.[17][18]
Resistant CML CellsY253H Mutation500 - 1500Represents a common resistance mutation with intermediate IC50 increase.[18]
Resistant CML CellsE255K/V Mutation500 - 2000Another clinically relevant resistance mutation.[18]

Experimental Protocols

Protocol: Determining Imatinib IC50 using an MTS Cell Proliferation Assay

This protocol provides a general framework for assessing the half-maximal inhibitory concentration (IC50) of Imatinib in a BCR-ABL positive cell line (e.g., K562).

1. Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)

  • Imatinib Mesylate

  • DMSO (for stock solution)

  • Sterile 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (490 nm absorbance)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to adhere and resume growth.

  • Imatinib Preparation and Treatment:

    • Prepare a 10 mM stock solution of Imatinib in DMSO.

    • Perform serial dilutions of the Imatinib stock solution in complete medium to create 2X working concentrations (e.g., from 20 µM down to 0.2 nM).

    • Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X Imatinib dilutions to the appropriate wells in triplicate. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot % viability against the log of Imatinib concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Workflow: Quantification of Intracellular Imatinib by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying drug concentrations in biological samples.[19][20]

  • Sample Preparation: Treat cells with Imatinib for the desired time, then wash thoroughly with ice-cold PBS to remove extracellular drug.

  • Cell Lysis & Protein Precipitation: Lyse a known number of cells and precipitate proteins, typically using a cold organic solvent like methanol.[19]

  • Internal Standard: Add a known amount of an internal standard (e.g., a deuterated version of Imatinib or another compound like trazodone) to correct for sample loss during processing.[19]

  • Chromatographic Separation: Inject the supernatant into an HPLC system to separate Imatinib from other cellular components.[19]

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for Imatinib (e.g., 494.3 → 394.3) and the internal standard.[19]

  • Quantification: Generate a standard curve using known concentrations of Imatinib to calculate the concentration in the cellular samples based on the peak area ratios of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Imatinib_Mechanism cluster_0 BCR-ABL Signaling Cascade cluster_1 Imatinib Action BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS/GAB2 BCR_ABL->GRB2 pY177 JAK JAK-STAT Pathway BCR_ABL->JAK RAS RAS GRB2->RAS PI3K PI3K-AKT-mTOR Pathway GRB2->PI3K RAF RAF-MEK-ERK Pathway RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL Binds ATP Pocket & Inhibits Kinase Activity

Caption: Mechanism of Imatinib action on the BCR-ABL signaling pathway.

Experimental_Workflow cluster_workflow IC50 Determination Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Imatinib A->B C 3. Treat Cells (e.g., 72 hours) B->C D 4. Add MTS Reagent & Incubate C->D E 5. Measure Absorbance (490 nm) D->E F 6. Analyze Data & Calculate IC50 E->F

Caption: Standard experimental workflow for determining the IC50 of Imatinib.

Resistance_Mechanisms cluster_cell Cancer Cell Imatinib_in Imatinib (Intracellular) BCR_ABL_mutated BCR-ABL (Mutated/Amplified) Imatinib_in->BCR_ABL_mutated Binding Impaired Efflux MDR1 Efflux Pump Imatinib_in->Efflux Substrate for Survival Cell Survival & Proliferation BCR_ABL_mutated->Survival Signal Maintained Bypass Bypass Pathways (e.g., SRC Kinases) Bypass->Survival Alternative Signal Imatinib_ext Imatinib (Extracellular) Efflux->Imatinib_ext Efflux Imatinib_ext->Imatinib_in Influx

Caption: Key mechanisms of cellular resistance to Imatinib treatment.

References

Validation & Comparative

A Head-to-Head Battle of Initiators: Tert-Butyl Peroxybenzoate vs. Benzoyl Peroxide in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of radical polymerization, the choice of initiator is a critical determinant of reaction kinetics, polymer properties, and overall process efficiency. Among the plethora of available options, organic peroxides stand out for their versatility and wide range of applications. This guide provides a comprehensive comparison of two commonly employed peroxide initiators: tert-Butyl peroxybenzoate (tBPC) and benzoyl peroxide (BPO). This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their polymerization processes.

Executive Summary

Both tert-Butyl peroxybenzoate and benzoyl peroxide are effective radical initiators, but they exhibit key differences in their decomposition kinetics and optimal temperature ranges for application. Benzoyl peroxide is a widely used, versatile initiator suitable for a broad range of polymerization temperatures, typically between 70-100°C. In contrast, tert-Butyl peroxybenzoate is generally employed in higher temperature applications, from 100-140°C, owing to its greater thermal stability. The selection between these two initiators is contingent upon the specific monomer, desired reaction temperature, and the targeted polymer characteristics.

Data Presentation: Decomposition Kinetics

A crucial parameter for comparing initiator efficiency is the rate of decomposition, often expressed as the half-life (t½) at a given temperature. The half-life is the time required for 50% of the initiator to decompose. Shorter half-lives indicate a faster generation of radicals and, consequently, a higher initiation rate.

InitiatorTemperature (°C)Half-life (t½)
tert-Butyl Peroxybenzoate (this compound) 10410 hours[1]
1241 hour[1]
1651 minute[1]
Benzoyl Peroxide (BPO) 70~10 hours
90~1 hour
100~20 minutes

Note: Half-life values for benzoyl peroxide are approximate and can vary depending on the solvent and other reaction conditions.

Decomposition Pathways

The thermal decomposition of both initiators leads to the formation of free radicals that initiate the polymerization chain reaction. However, the specific radical species generated differ, which can influence the initiation efficiency and potential side reactions.

G Figure 1: Decomposition Pathways of this compound and BPO cluster_0 tert-Butyl Peroxybenzoate (this compound) Decomposition cluster_1 Benzoyl Peroxide (BPO) Decomposition This compound tert-Butyl Peroxybenzoate tBPC_radicals tert-Butoxy Radical + Benzoyloxy Radical This compound->tBPC_radicals Homolytic Cleavage tBPC_products Methyl Radical + Acetone + Phenyl Radical + CO2 tBPC_radicals->tBPC_products Further Decomposition BPO Benzoyl Peroxide BPO_radicals 2 x Benzoyloxy Radical BPO->BPO_radicals Homolytic Cleavage BPO_products 2 x Phenyl Radical + 2 x CO2 BPO_radicals->BPO_products Decarboxylation

Figure 1: Decomposition Pathways of this compound and BPO

Experimental Protocols: Comparing Initiator Efficiency

To empirically determine the efficiency of tert-Butyl peroxybenzoate versus benzoyl peroxide for a specific monomer, such as styrene (B11656), a series of controlled polymerization experiments can be conducted. The following protocol outlines a general procedure for the bulk polymerization of styrene.

Objective: To compare the initiator efficiency of this compound and BPO in the bulk polymerization of styrene by measuring the rate of polymerization and the molecular weight of the resulting polystyrene.

Materials:

  • Styrene monomer (inhibitor removed)

  • tert-Butyl peroxybenzoate (this compound)

  • Benzoyl peroxide (BPO)

  • Methanol (B129727)

  • Nitrogen gas source

  • Schlenk flasks or similar reaction vessels with magnetic stir bars

  • Constant temperature oil bath

  • Gravimetric analysis equipment

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Monomer Purification: Remove the inhibitor from the styrene monomer by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water, drying over a suitable drying agent (e.g., anhydrous magnesium sulfate), and subsequent distillation under reduced pressure.

  • Initiator Preparation: Prepare stock solutions of this compound and BPO in a small amount of purified styrene at known concentrations.

  • Reaction Setup:

    • Add a precise volume of purified styrene to a series of Schlenk flasks.

    • To each flask, add a calculated amount of either the this compound or BPO stock solution to achieve the desired initiator concentration (e.g., 0.1 mol%). Ensure at least three replicates for each initiator.

    • Seal the flasks and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.

  • Polymerization:

    • Immerse the flasks in a pre-heated oil bath set to the desired reaction temperature (e.g., 90°C for BPO and 120°C for this compound, or a common temperature to directly compare).

    • Start the magnetic stirring.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), remove one flask for each initiator from the oil bath and quench the reaction by rapidly cooling it in an ice bath.

  • Polymer Isolation and Quantification:

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker containing an excess of methanol while stirring vigorously.

    • Collect the precipitated polystyrene by vacuum filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

    • Calculate the monomer conversion (polymer yield) for each time point.

  • Molecular Weight Analysis:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the dried polymer samples using Gel Permeation Chromatography (GPC).

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for comparing the efficiency of the two initiators.

G Figure 2: Experimental Workflow for Comparing Initiator Efficiency cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Styrene) Reaction_Setup Reaction Setup (Styrene + Initiator) Monomer_Purification->Reaction_Setup Initiator_Solution Initiator Stock Solution (this compound & BPO) Initiator_Solution->Reaction_Setup Deoxygenation Deoxygenation (N2 Purge) Reaction_Setup->Deoxygenation Polymerization Polymerization (Constant Temperature) Deoxygenation->Polymerization Quenching Reaction Quenching (Cooling) Polymerization->Quenching Precipitation Polymer Precipitation (in Methanol) Quenching->Precipitation Isolation Isolation & Drying Precipitation->Isolation Conversion_Calc Conversion Calculation (Gravimetric) Isolation->Conversion_Calc GPC_Analysis Molecular Weight Analysis (GPC) Isolation->GPC_Analysis

References

A Comparative Analysis of Tris(tribromophenyl) cyanurate (tBPC) and Other Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tris(tribromophenyl) cyanurate (tBPC), a brominated flame retardant (BFR), against other commonly used BFRs such as Tetrabromobisphenol A (TBBPA), Hexabromocyclododecane (HBCD), and Decabromodiphenyl ether (DecaBDE). This document is intended for researchers, scientists, and professionals in drug development and material science, offering a consolidated resource on their performance, mechanisms, and testing protocols.

Executive Summary

Tris(tribromophenyl) cyanurate, also known as FR-245, is a high-performance brominated flame retardant primarily utilized in acrylonitrile-butadiene-styrene (ABS) and high impact polystyrene (HIPS) plastics.[1] It is recognized for its excellent thermal stability, UV resistance, and non-blooming characteristics. This guide will delve into a comparative analysis of this compound with other prevalent BFRs, presenting available quantitative data, detailed experimental methodologies for performance evaluation, and visual representations of its mechanism of action.

Comparative Performance Data

Key Performance Indicators for Flame Retardants:

  • Limiting Oxygen Index (LOI): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • UL 94 Vertical Burn Test: A widely used standard to classify the flammability of plastic materials. Ratings include V-0 (best), V-1, and V-2.

  • Cone Calorimetry: Measures key fire behavior parameters such as Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and Total Heat Release (THR). Lower values generally indicate better flame retardancy.

Performance of this compound in High Impact Polystyrene (HIPS)

A study on the synergistic effect of Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (a compound structurally similar to this compound) with antimony trioxide (Sb2O3) in HIPS provides valuable performance data.

Formulation (in HIPS)LOI (%)UL 94 RatingPeak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
16.0 wt% Tthis compound/Sb2O323.8V-2--
12.8 wt% Tthis compound, 3.2 wt% Sb2O3, 0.5 wt% NORPM*25.4V-0Significantly ReducedSignificantly Reduced

*NORPM: tris(1‐methoxy‐2,2,6,6‐tetramethyl‐piperidin‐4‐yl)phosphite, a synergistic agent.[2]

General Comparison with Other Brominated Flame Retardants

Flame RetardantKey Characteristics & Performance AspectsCommon Polymer Applications
Tris(tribromophenyl) cyanurate (this compound/FR-245) High thermal stability, good UV resistance, non-blooming.[1] Shows strong synergistic effects with antimony trioxide.[2]ABS, HIPS, PBT, PET.
Tetrabromobisphenol A (TBBPA) Most widely used BFR. Can be reactive (chemically bound to the polymer) or additive.[3]Epoxy resins (for printed circuit boards), ABS, polycarbonate.
Hexabromocyclododecane (HBCD) Highly effective in polystyrene foams. Its use is now restricted in many regions due to environmental and health concerns.Extruded and expanded polystyrene foams (XPS, EPS).
Decabromodiphenyl ether (DecaBDE) Was widely used in various plastics and textiles. Phased out in many applications due to persistence and bioaccumulation concerns.HIPS, PBT, textiles.

Mechanism of Action

The flame retardant mechanism of this compound is believed to involve both gas-phase and condensed-phase actions, a hypothesis supported by studies on structurally similar cyanurate-based flame retardants like melamine (B1676169) cyanurate.

Proposed Flame Retardant Mechanism of this compound:

  • Thermal Decomposition: Upon heating, the this compound molecule is expected to decompose. The cyanurate ring structure is thermally stable, and its degradation is believed to contribute to char formation.[4]

  • Gas Phase Inhibition: The bromine atoms are released as radicals (Br•) into the gas phase. These radicals interfere with the chain reactions of combustion, effectively quenching the flame. This is a common mechanism for all brominated flame retardants.

  • Condensed Phase Action (Char Formation): The triazine ring in the cyanurate structure is known to promote the formation of a stable, insulating char layer on the surface of the burning polymer.[5][6][7] This char layer acts as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying material from heat.

Signaling Pathway Diagram

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_heat Heat Source cluster_gas_phase Gas Phase cluster_condensed_phase Condensed Phase Polymer + this compound Polymer + this compound Flammable Gases Flammable Gases Polymer + this compound->Flammable Gases Br Radicals Br Radicals Polymer + this compound->Br Radicals Char Layer Char Layer Polymer + this compound->Char Layer Heat Heat Heat->Polymer + this compound Thermal Decomposition Flame Quenching Flame Quenching Flammable Gases->Flame Quenching Br Radicals->Flame Quenching Inhibition Insulation Insulation Char Layer->Insulation Barrier Effect

Caption: Proposed flame retardant mechanism of this compound.

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the performance of flame retardants. The following are detailed methodologies for two key flammability tests.

UL 94 Vertical Burn Test

This test evaluates the self-extinguishing characteristics of a plastic material after exposure to a flame.

Specimen: A rectangular bar of specific dimensions (typically 125 mm x 13 mm x specified thickness).

Procedure:

  • Conditioning: Specimens are conditioned in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period.

  • Mounting: The specimen is clamped vertically from its top end. A layer of dry absorbent cotton is placed 300 mm below the specimen.

  • Flame Application: A calibrated flame (20 mm high) is applied to the bottom center of the specimen for 10 seconds.

  • First Afterflame Time (t1): The time for which the specimen continues to flame after the first flame application is recorded.

  • Second Flame Application: Immediately after flaming ceases, the flame is reapplied for another 10 seconds.

  • Second Afterflame Time (t2) and Afterglow Time (t3): The duration of flaming and glowing after the second flame application are recorded.

  • Dripping: It is noted whether any dripping particles ignite the cotton below.

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Dripping particles that ignite cottonNoNoYes
Burn to clampNoNoNo
Cone Calorimetry (ASTM E1354)

This test provides quantitative data on the fire behavior of materials under controlled heat flux conditions.

Specimen: A square plaque (typically 100 mm x 100 mm x specified thickness).

Procedure:

  • Conditioning: Specimens are conditioned to a constant mass in a controlled environment.

  • Mounting: The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell.

  • Irradiation: The specimen is exposed to a constant, uniform heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

  • Ignition: A spark igniter is positioned above the sample to ignite the flammable gases that are evolved.

  • Data Collection: Throughout the test, the following parameters are continuously measured:

    • Time to ignition

    • Mass loss rate

    • Oxygen consumption (used to calculate heat release rate)

    • Smoke production

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_testing Flammability Testing cluster_data Data Analysis Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Flame Retardant Flame Retardant Flame Retardant->Compounding Injection Molding Injection Molding Compounding->Injection Molding Test Specimens Test Specimens Injection Molding->Test Specimens UL 94 Test UL 94 Test Test Specimens->UL 94 Test Cone Calorimeter Cone Calorimeter Test Specimens->Cone Calorimeter LOI, UL 94 Rating LOI, UL 94 Rating UL 94 Test->LOI, UL 94 Rating HRR, pHRR, THR HRR, pHRR, THR Cone Calorimeter->HRR, pHRR, THR Comparative Analysis Comparative Analysis LOI, UL 94 Rating->Comparative Analysis HRR, pHRR, THR->Comparative Analysis

Caption: Workflow for flame retardant performance evaluation.

References

A Comparative Kinetic Analysis of Radical Initiators: tert-Butyl Peroxy-2-ethylhexanoate vs. AIBN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Decomposition Kinetics and Thermal Stability

In the realm of polymer chemistry and drug development, the selection of an appropriate radical initiator is a critical parameter that dictates reaction efficiency, product purity, and process safety. This guide provides a detailed comparative analysis of the thermal decomposition kinetics of two widely used radical initiators: tert-Butyl Peroxy-2-ethylhexanoate and 2,2'-Azobisisobutyronitrile (AIBN). The information presented herein is intended to assist researchers in making informed decisions based on quantitative data and established experimental protocols.

Comparative Kinetic Data

The thermal decomposition of radical initiators is quantified by key kinetic parameters such as half-life (t½), activation energy (Ea), and onset temperature of decomposition. These parameters for tert-Butyl Peroxy-2-ethylhexanoate and AIBN are summarized in the table below.

Parametertert-Butyl Peroxy-2-ethylhexanoateAIBN (2,2'-Azobisisobutyronitrile)
10-Hour Half-Life Temperature (°C) 72[1][2]~65
1-Hour Half-Life Temperature (°C) 91[1][2]~85[3]
0.1-Hour Half-Life Temperature (°C) 113[1][2]Not commonly reported
Activation Energy (Ea) (kJ/mol) ~124.9[1]~131[4] - 139.93[5][6]
Decomposition Onset Temperature (°C) 66.66 - 104.23 (DSC)[7]56.19 (exothermic decomposition)[6]
Molecular Weight ( g/mol ) 216.32164.21[4]
Decomposition Products tert-butanol, methane, 2-ethylhexanoic acid, n-heptane, ethane, CO2[1]2-cyanoprop-2-yl radicals, Nitrogen gas[4]

Experimental Protocols

The kinetic data presented in this guide are typically determined using the following experimental methodologies.

Determination of Half-Life

The half-life of a radical initiator is determined by monitoring its concentration over time at a constant temperature. A common procedure involves the following steps:

  • Solution Preparation: A solution of the initiator (e.g., tert-Butyl Peroxy-2-ethylhexanoate or AIBN) of a known concentration is prepared in a suitable solvent.

  • Heating: The solution is heated to a precise, constant temperature in a reaction vessel.

  • Sampling: Aliquots of the solution are withdrawn at regular time intervals.

  • Quenching: The decomposition reaction in the aliquots is immediately quenched by rapid cooling.

  • Analysis: The concentration of the remaining initiator in each aliquot is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The natural logarithm of the initiator concentration is plotted against time. For a first-order decomposition reaction, this plot will yield a straight line, and the rate constant (k) can be calculated from the slope. The half-life is then calculated using the equation: t½ = ln(2)/k.

Determination of Activation Energy and Onset Temperature

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the activation energy and onset temperature of decomposition.

  • Sample Preparation: A small, precisely weighed amount of the initiator is placed in a DSC sample pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (typically nitrogen).

  • Data Acquisition: The heat flow to or from the sample is measured as a function of temperature. The thermal decomposition of an initiator is an exothermic process, which is observed as a peak in the DSC thermogram.

  • Data Analysis: The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the exothermic peak. The activation energy can be calculated from a series of DSC experiments at different heating rates using methods such as the Kissinger equation.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of a radical initiator's thermal decomposition.

G Workflow for Kinetic Analysis of Initiator Decomposition cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis A Weigh Initiator B Prepare Solution (for Half-Life) A->B C Differential Scanning Calorimetry (DSC) A->C D Isothermal Heating (for Half-Life) B->D E Measure Heat Flow vs. Temperature C->E F Measure Concentration vs. Time (HPLC) D->F G Calculate Onset Temp & Activation Energy E->G H Calculate Rate Constant & Half-Life F->H I Comparative Analysis G->I Kinetic Parameters H->I

Caption: A generalized workflow for determining the kinetic parameters of radical initiator decomposition.

Discussion

The choice between tert-Butyl Peroxy-2-ethylhexanoate and AIBN depends heavily on the desired reaction temperature and the specific application. tert-Butyl Peroxy-2-ethylhexanoate exhibits a lower 10-hour half-life temperature (72 °C) compared to AIBN (~65 °C is often cited, though some sources indicate a one-hour half-life at 85°C), suggesting it is a more suitable initiator for polymerization processes requiring lower initiation temperatures.

The activation energy for both compounds is in a similar range, indicating a comparable sensitivity of their decomposition rates to temperature changes. However, the difference in their molecular structures leads to the formation of different radical species upon decomposition. AIBN decomposes to form two 2-cyano-2-propyl radicals and nitrogen gas.[4] The release of nitrogen gas is a strong driving force for this decomposition. tert-Butyl Peroxy-2-ethylhexanoate, on the other hand, generates tert-butoxyl and 2-ethylhexanoyloxyl radicals, which can undergo further reactions to produce a variety of products. These differences in radical generation can influence the initiation efficiency and the potential for side reactions.

References

A Comparative Guide to Polymer Characterization: GPC Analysis of Polymers Synthesized with [tBPC compound name]

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Gel Permeation Chromatography (GPC) with other common polymer characterization techniques. It focuses on the analysis of polymers synthesized using [tBPC compound name] as a monomer or initiator, offering researchers and drug development professionals a basis for selecting the appropriate analytical methods. The guide includes illustrative data, detailed experimental protocols, and a visual workflow to facilitate understanding.

Introduction to Polymer Characterization

The determination of molecular weight (MW) and molecular weight distribution is crucial in polymer science, as these properties directly influence the material's physical and mechanical characteristics, such as viscosity, toughness, and degradation rate. For therapeutic polymers used in drug delivery, precise MW characterization is a critical quality attribute that affects drug release kinetics, biocompatibility, and in vivo performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely adopted technique for this purpose.

GPC for the Characterization of [this compound compound name]-based Polymers

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules as they are excluded from the pores of the column's stationary phase. This technique provides key information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

Comparative Analysis of Polymer Characterization Techniques

While GPC is a robust and widely used method, other techniques offer complementary or, in some cases, more accurate data depending on the polymer and the research question. The following table compares GPC with other common methods for polymer characterization.

Note: The data presented below is illustrative and intended for comparative purposes. Actual results may vary based on the specific polymer, instrumentation, and experimental conditions.

Parameter Gel Permeation Chromatography (GPC) Dynamic Light Scattering (DLS) Mass Spectrometry (MALDI-TOF MS) Viscometry
Primary Measurement Molecular Weight DistributionHydrodynamic DiameterAbsolute Molecular Weight of OligomersIntrinsic Viscosity (related to MW)
Typical MW Range (Da) 10² - 10⁷10³ - 10⁹Up to 10⁵ (with decreasing resolution)10⁴ - 10⁷
Information Provided Mn, Mw, Mz, PDIAverage Particle Size, Size DistributionAbsolute Mn, Mw, End-group analysisViscosity-average MW (Mv)
Sample Requirement 1-5 mg0.1-1 mg< 0.1 mg5-10 mg
Resolution Moderate to HighLowVery High (for low MW)Low
Column Calibration Required (using standards)Not RequiredNot RequiredRequired (Mark-Houwink constants)
Advantages Robust, provides distribution dataFast, non-invasive, good for aggregatesProvides absolute MW, no standards neededSimple, low cost
Limitations Requires calibration, potential for shear degradationSensitive to contaminants, not ideal for PDIMass discrimination at high MW, fragmentationProvides an average MW, no distribution

Detailed Experimental Protocol: GPC Analysis

This protocol outlines a general procedure for the characterization of a polymer synthesized using [this compound compound name] via GPC.

4.1. Materials and Equipment

  • GPC System: Agilent 1260 Infinity II LC System (or equivalent) with a refractive index (RI) detector.

  • GPC Columns: 2 x PLgel MIXED-D columns (300 x 7.5 mm, 5 µm) connected in series.

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Polymer Sample: Polymer synthesized using [this compound compound name].

  • Calibration Standards: Polystyrene standards of known molecular weights (e.g., 500 Da to 2,000,000 Da).

  • Vials: 2 mL autosampler vials with caps.

  • Filters: 0.22 µm PTFE syringe filters.

4.2. Sample and Standard Preparation

  • Polymer Sample Preparation: Dissolve the [this compound compound name]-based polymer in THF to a final concentration of 2 mg/mL.

  • Standard Preparation: Prepare a series of polystyrene standards in THF with concentrations ranging from 0.5 to 1.0 mg/mL.

  • Filtration: Filter all sample and standard solutions through a 0.22 µm PTFE syringe filter into autosampler vials to remove any particulate matter.

4.3. GPC System Parameters

  • Mobile Phase: THF

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 50 µL

  • Run Time: 30 minutes

4.4. Data Acquisition and Analysis

  • Calibration Curve: Inject the series of polystyrene standards from lowest to highest molecular weight. Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) against the elution volume.

  • Sample Analysis: Inject the prepared polymer sample.

  • Data Processing: Using the GPC software, integrate the chromatogram of the polymer sample and calculate Mn, Mw, and PDI against the generated polystyrene calibration curve.

GPC Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GPC characterization process, from sample preparation to final data analysis.

GPC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GPC Analysis cluster_results Phase 3: Data Processing process_node process_node data_node data_node output_node output_node A Weigh Polymer & Standards B Dissolve in THF (2 mg/mL) A->B C Filter Solution (0.22 µm PTFE) B->C D Inject Standards into GPC C->D Standards F Inject Polymer Sample C->F Sample E Generate Calibration Curve (log MW vs. Elution Volume) D->E H Calculate MW Distribution (using Calibration Curve) E->H G Acquire Sample Chromatogram F->G G->H I Output: Mn, Mw, PDI H->I

Caption: Workflow for polymer characterization by Gel Permeation Chromatography (GPC).

A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl Peroxy-3,5,5-trimethylhexanoate (tBPC) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of degradation products of tert-Butyl Peroxy-3,5,5-trimethylhexanoate (tBPC) and its common alternatives, Lauroyl Peroxide and Dibenzoyl Peroxide. This document is intended to assist researchers in selecting appropriate analytical methodologies and in understanding the degradation pathways of these widely used organic peroxides.

Executive Summary

tert-Butyl Peroxy-3,5,5-trimethylhexanoate (this compound) is an organic peroxide frequently used as a polymerization initiator.[1][2] Its thermal decomposition is a critical aspect of its application and safety. Understanding the degradation products is essential for process optimization, safety assessments, and environmental impact studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of these degradation products.[3] This guide compares the degradation products of this compound with two other commonly used organic peroxide initiators, Lauroyl Peroxide and Dibenzoyl Peroxide, and provides detailed experimental protocols for their analysis.

Comparison of Degradation Products

The thermal decomposition of organic peroxides leads to the formation of various smaller molecules. The principal degradation products for this compound and its alternatives, as identified through mass spectrometry, are summarized below.

CompoundPrimary Degradation ProductsSecondary/Minor Degradation Products
tert-Butyl Peroxy-3,5,5-trimethylhexanoate (this compound) tert-Butanol, 3,5,5-Trimethylhexanoic acidMethane, Acetone, Carbon Dioxide, various alkanes
Lauroyl Peroxide Undecane, Dodecanoic acid, 1-UndeceneDocosane, Carbon Dioxide
Dibenzoyl Peroxide Benzoic acid, Phenyl benzoate, BenzeneBiphenyl, Carbon Dioxide

Experimental Protocols

A detailed methodology for the analysis of organic peroxide degradation products using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a representative procedure and may require optimization based on the specific instrumentation and analytical objectives.

Objective: To identify and quantify the degradation products of organic peroxides.

Materials:

  • Organic peroxide sample (this compound, Lauroyl Peroxide, or Dibenzoyl Peroxide)

  • High-purity solvent (e.g., methanol, hexane, or the reaction solvent)

  • Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the organic peroxide into a vial.

    • Dissolve the sample in a known volume of the chosen solvent.

    • For thermal degradation studies, the sample can be heated in a sealed vial at a specific temperature for a defined period.

    • Add a known concentration of the internal standard to the sample solution.

    • Filter the sample if necessary to remove any particulate matter.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: Typically set between 250-280°C.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 1-5 minutes.[3]

      • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C.[3]

      • Final hold: Hold at the final temperature for 5-15 minutes.[3]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST).

    • Confirm the identity of the major degradation products by analyzing authentic standards.

    • Quantify the degradation products using the internal standard method, constructing a calibration curve for each analyte.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of organic peroxide degradation products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weigh Organic Peroxide B Dissolve in Solvent A->B C Induce Degradation (e.g., Heat) B->C D Add Internal Standard C->D E Inject Sample into GC D->E F Separation in GC Column E->F G Ionization & Fragmentation in MS F->G H Detection G->H I Identify Products (Library Search) H->I J Quantify Products (Internal Standard) I->J

GC-MS analysis workflow for organic peroxide degradation products.
Comparative Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound and its alternatives.

degradation_pathways cluster_this compound This compound Degradation cluster_Lauroyl Lauroyl Peroxide Degradation cluster_Dibenzoyl Dibenzoyl Peroxide Degradation This compound tert-Butyl Peroxy-3,5,5-trimethylhexanoate tBPC_rad tert-Butoxy Radical + 3,5,5-Trimethylhexanoyloxy Radical This compound->tBPC_rad Homolytic Cleavage tBuOH tert-Butanol tBPC_rad->tBuOH TMHA 3,5,5-Trimethylhexanoic Acid tBPC_rad->TMHA Lauroyl Lauroyl Peroxide Lauroyl_rad Lauroyloxy Radical Lauroyl->Lauroyl_rad Homolytic Cleavage Undecyl_rad Undecyl Radical + CO2 Lauroyl_rad->Undecyl_rad Dodecanoic Dodecanoic Acid Lauroyl_rad->Dodecanoic Undecane Undecane Undecyl_rad->Undecane Dibenzoyl Dibenzoyl Peroxide Benzoyloxy_rad Benzoyloxy Radical Dibenzoyl->Benzoyloxy_rad Homolytic Cleavage Phenyl_rad Phenyl Radical + CO2 Benzoyloxy_rad->Phenyl_rad Benzoic_acid Benzoic Acid Benzoyloxy_rad->Benzoic_acid Phenyl_benzoate Phenyl Benzoate Phenyl_rad->Phenyl_benzoate

Primary degradation pathways of selected organic peroxides.

Signaling Pathways and Biological Effects

Organic peroxides, through the generation of reactive oxygen species (ROS), can modulate various cellular signaling pathways.[4] These interactions can lead to oxidative stress, inflammation, and even cell death.[4] The primary mechanism involves the oxidation of key proteins and lipids, which can alter their function and trigger downstream signaling cascades. For instance, lipid peroxides can activate the NF-κB signaling pathway, a key regulator of inflammation.[5] While the general biological effects of organic peroxides are understood to be linked to oxidative stress, specific signaling pathways directly modulated by this compound or its degradation products are not extensively documented in publicly available literature.[4][5] Further research is needed to elucidate the specific biological interactions of this compound and its metabolites.

Conclusion

The mass spectrometric analysis of this compound and its alternatives reveals distinct degradation profiles, which are crucial for understanding their reactivity and potential impact. GC-MS provides a robust and reliable method for the identification and quantification of the primary degradation products. The information and protocols presented in this guide offer a solid foundation for researchers working with these organic peroxides, enabling more informed decisions in process development, safety assessment, and further scientific inquiry.

References

Confirming the Purity of Synthesized tert-Butyl Phosphine Compounds: A Comparative Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of synthesized compounds is a cornerstone of chemical research and drug development. For organophosphorus compounds, such as bulky tert-butyl phosphine (B1218219) ligands widely used in catalysis, confirming purity is critical as even minor impurities can significantly alter catalytic activity and reaction outcomes. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of a model compound, Di-tert-butylphenylphosphine, hereafter referred to as tBPC-1.

This document outlines the detailed experimental protocols, presents comparative data, and offers a clear workflow for researchers to effectively utilize these analytical techniques for the validation of synthesized phosphine compounds.

Comparative Analysis: NMR vs. HPLC

Both NMR and HPLC are powerful techniques for purity determination, but they provide different and complementary information.

  • NMR Spectroscopy offers detailed structural information. By analyzing the chemical shifts, integration, and coupling constants of ¹H, ¹³C, and ³¹P nuclei, one can confirm the identity of the target compound and identify residual solvents or structurally related impurities. ³¹P NMR is particularly diagnostic for phosphine compounds, as the presence of a single sharp peak is a strong indicator of a pure sample, while the appearance of other peaks can suggest impurities like the corresponding phosphine oxide.

  • HPLC is a highly sensitive chromatographic technique ideal for quantifying the purity of a sample. It separates the target compound from impurities based on their differential partitioning between a stationary and a mobile phase. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for precise purity calculation (e.g., >99%). It is especially effective at detecting non-volatile impurities that may not be easily observed by NMR.

A combined approach, leveraging the structural elucidation power of NMR and the quantitative accuracy of HPLC, provides the most comprehensive assessment of compound purity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound-1 and identify any proton- or phosphorus-containing impurities.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized this compound-1 and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds

  • ³¹P NMR Acquisition:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

    • Spectral Width: -50 to 100 ppm

    • Number of Scans: 64

    • Relaxation Delay (d1): 2 seconds

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized this compound-1 and separate it from potential non-volatile impurities.

Instrumentation: HPLC system with a UV detector and a C18 analytical column.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound-1 at a concentration of 1 mg/mL in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100.

Data Presentation and Interpretation

The following tables summarize expected and hypothetical experimental results for the analysis of a synthesized batch of this compound-1.

Table 1: NMR Data Summary for this compound-1 in CDCl₃
NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.55 - 7.45Multiplet-Phenyl (ortho-H)
7.40 - 7.30Multiplet-Phenyl (meta, para-H)
1.35DoubletJ(P,H) = 13.5tert-Butyl (18H)
³¹P NMR 20.1Singlet-PPh(tBu)₂

Interpretation: A clean spectrum matching these shifts and multiplicities confirms the structural identity of this compound-1. The absence of a peak around 30-35 ppm in the ³¹P NMR spectrum indicates minimal oxidation to the corresponding phosphine oxide.

Table 2: HPLC Purity Analysis of Synthesized this compound-1 vs. Standard
CompoundRetention Time (min)Peak Area (%) - StandardPeak Area (%) - Synthesized BatchIdentity
This compound-1 Oxide2.80.10.6Impurity
This compound-1 4.5 99.9 99.2 Product
Unreacted Precursor6.1< 0.050.2Impurity

Interpretation: The HPLC results provide a quantitative measure of purity. In this hypothetical batch, the purity is determined to be 99.2%, with minor impurities identified as the phosphine oxide and an unreacted precursor. This level of purity is often acceptable for many applications, but the presence of impurities is now quantified.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound using both NMR and HPLC.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_nmr NMR Spectroscopy cluster_hplc HPLC Analysis cluster_conclusion Final Assessment start Synthesized Crude Product nmr_sample Prepare Sample (10-15 mg in CDCl3) start->nmr_sample hplc_sample Prepare Sample (1 mg/mL in Mobile Phase) start->hplc_sample nmr_acq Acquire 1H & 31P Spectra nmr_sample->nmr_acq nmr_proc Process & Analyze Data nmr_acq->nmr_proc nmr_result Structural Confirmation & Impurity Identification nmr_proc->nmr_result conclusion Final Purity Confirmed nmr_result->conclusion hplc_acq Inject & Run HPLC hplc_sample->hplc_acq hplc_proc Integrate Peaks hplc_acq->hplc_proc hplc_result Quantitative Purity (%) hplc_proc->hplc_result hplc_result->conclusion

Caption: Workflow for compound purity confirmation using NMR and HPLC.

A Comparative Guide to High-Temperature Organic Peroxide Initiators: Alternatives to tert-Butyl Peroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and material synthesis, the selection of a radical initiator is a critical decision that dictates the kinetics of polymerization and the final properties of the material. For high-temperature applications, tert-Butyl Peroxybenzoate (TBPB) has long been a staple, valued for its performance as a polymerization initiator and curing agent.[1][2][3] However, process requirements, safety considerations, and the nature of the desired end-product often necessitate the exploration of alternative compounds.

This guide provides an objective comparison of TBPB with two viable high-temperature alternatives: tert-Amyl Peroxybenzoate (TAPB) and Dicumyl Peroxide (DCP). The comparison is based on key performance indicators and thermal stability data to assist researchers in making an informed selection for their specific high-temperature processes.

Performance Comparison of High-Temperature Initiators

The efficacy of an organic peroxide as a high-temperature initiator is primarily governed by its thermal decomposition kinetics. This is typically quantified by its half-life at various temperatures, activation energy, and its Self-Accelerating Decomposition Temperature (SADT), which is a critical measure of thermal stability for safe storage and handling.[4][5]

Parametertert-Butyl Peroxybenzoate (TBPB)tert-Amyl Peroxybenzoate (TAPB)Dicumyl Peroxide (DCP)
Chemical Structure PeroxyesterPeroxyesterDialkyl Peroxide
Typical Applications Polymerization of LDPE, styrene, acrylates; Curing of unsaturated polyester (B1180765) resins (SMC, BMC)[1][3][6]Polymerization of LDPE, styrene; High-temperature curing of unsaturated polyesters[7]Crosslinking of natural/synthetic rubbers and polyolefins (e.g., XLPE)[8][9]
10-hour Half-Life Temp. 104 - 105°C[5][6]99°C[7]115 - 116°C[9][10]
1-hour Half-Life Temp. 124 - 125°C[5][6]118°C[7]135°C[9][10]
1-minute Half-Life Temp. 167°C[6]~158°C (extrapolated)180°C[9]
Activation Energy (Ea) ~138 kJ/mol (33.0 kcal/mol)[6]147.2 kJ/mol[7]115 kJ/mol[11]
SADT 60 - 63°C[3][5]60°C[7]84 - 89°C[11]
Key Considerations Industry standard; potential for benzene (B151609) formation upon decomposition.[1][5]More reactive than TBPB (lower half-life temps); also forms benzoic acid.[7]Higher thermal stability; no benzene formation; primarily for crosslinking.[10][11]

In-Depth Analysis of Alternatives

tert-Amyl Peroxybenzoate (TAPB): As a close structural analog to TBPB, TAPB functions in a similar application window but exhibits higher reactivity, evidenced by its lower half-life temperatures.[7] A 10-hour half-life at 99°C means it generates radicals at a significant rate at a lower temperature compared to TBPB. This can be advantageous for reducing cycle times or lowering processing temperatures. Its SADT is comparable to TBPB, indicating similar requirements for safe storage and handling.[7]

Dicumyl Peroxide (DCP): Belonging to the dialkyl peroxide class, DCP is significantly more thermally stable than the peroxyesters, with a 10-hour half-life temperature of 115-116°C.[9][10] This makes it suitable for processes requiring even higher temperatures, such as the crosslinking of polyolefins for wire and cable insulation.[9] Its higher SADT of 84-89°C indicates a greater margin of safety during storage.[11] A notable advantage of DCP is that its decomposition byproducts do not include benzene.[10]

Visualization of Initiator Selection Logic

The following diagram illustrates a simplified decision-making workflow for selecting an appropriate high-temperature initiator based on primary application and required processing temperature.

G start Initiator Selection for High-Temp Application app_type Primary Application? start->app_type crosslinking Polymer Crosslinking (e.g., XLPE, Rubber) app_type->crosslinking Crosslinking polymerization Monomer Polymerization (e.g., Styrene, Acrylics) or Resin Curing app_type->polymerization Polymerization / Curing temp_range Required Processing Temperature? dcp Dicumyl Peroxide (DCP) (Higher Stability) temp_range->dcp Very High Temp (>160°C) tbpb tert-Butyl Peroxybenzoate (TBPB) (Standard) temp_range->tbpb Standard High Temp (~120-160°C) tapb tert-Amyl Peroxybenzoate (TAPB) (Higher Reactivity) temp_range->tapb Moderate High Temp (Faster Curing Needed) (~110-150°C) crosslinking->dcp polymerization->temp_range

Caption: Decision workflow for high-temperature initiator selection.

Experimental Protocols

Accurate and reproducible data are paramount for the safe and effective use of organic peroxides. The key thermal stability and activity parameters presented in this guide are determined by standardized methodologies.

Determination of Self-Accelerating Decomposition Temperature (SADT)

The SADT is a critical safety parameter determined according to procedures outlined in the UN Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria .[12] One of the most common methods is the Heat Accumulation Storage Test (Test H.1).

Methodology: Heat Accumulation Storage Test

  • Apparatus: An insulated, temperature-controlled oven and a sample container (typically a Dewar vessel with a lid) fitted with a temperature probe.

  • Procedure:

    • A known quantity of the organic peroxide, in its commercial packaging, is placed into the test vessel.

    • The vessel is placed in an oven set to a specific, constant temperature.

    • The temperature of the sample is monitored over a period of seven days or until a runaway thermal event occurs.

    • The test is repeated at different oven temperatures, typically in 5°C increments.

  • Interpretation: The SADT is defined as the lowest oven temperature at which the sample temperature shows a self-heating rate that surpasses the heat loss to the surroundings, leading to a thermal runaway.

Determination of Half-Life and Activation Energy

The half-life of an organic peroxide is determined through isothermal decomposition studies. While no single ASTM standard is dedicated to this, the principles are well-established in chemical kinetics. The assay of the peroxide concentration over time can be performed using methods like those described in ASTM E298, Standard Test Methods for Assay of Organic Peroxides .[5]

Methodology: Isothermal Decomposition Analysis

  • Apparatus: A constant temperature bath or a Differential Scanning Calorimeter (DSC) capable of isothermal operation. Analytical equipment (e.g., HPLC or titration setup) for peroxide concentration measurement.

  • Procedure:

    • A dilute solution of the peroxide in a suitable, inert solvent (e.g., dodecane) is prepared.

    • Aliquots of the solution are placed in sealed vials and submerged in a constant temperature bath set to the desired test temperature (e.g., 105°C).

    • Vials are removed at predetermined time intervals.

    • The concentration of the remaining peroxide in each vial is determined using a suitable analytical technique (e.g., iodometric titration as per ASTM E298).

    • The natural logarithm of the concentration is plotted against time. The slope of this plot gives the negative of the first-order rate constant (k).

    • The half-life (t½) is calculated using the formula: t½ = ln(2) / k.

  • Activation Energy (Ea) Calculation:

    • The isothermal decomposition procedure is repeated at several different temperatures to determine the rate constant (k) for each.

    • The Arrhenius equation, ln(k) = ln(A) - (Ea / RT), is used. A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line with a slope of -Ea/R (where R is the ideal gas constant).

    • The activation energy (Ea) is calculated from the slope.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Peroxycrotonate (tBPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of tert-Butyl peroxycrotonate (tBPC), a highly reactive organic peroxide. Adherence to these procedures is critical to ensure laboratory safety and prevent hazardous incidents. This guide will serve as a preferred resource for procedural, step-by-step guidance on the operational and disposal plans for this compound.

Essential Safety Information at a Glance

Proper handling of this compound is paramount due to its potential for rapid, explosive decomposition when subjected to heat, shock, friction, or contamination. The following table summarizes key quantitative safety data for this compound and related organic peroxides. This information should be reviewed and understood before any handling of the material.

PropertyValueNotes
Chemical Name tert-Butyl peroxycrotonateAlso known as t-Butyl peroxycrotonate.
CAS Number 23474-91-1
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance Colorless to slightly yellow liquid
Boiling Point 36 °C at 2 Torr[1]
Density 0.954 g/cm³ at 20 °C[1]
Flash Point Data not available for this compound. For tert-Butyl peroxyacetate: 43 °C / 109.4 °F. For tert-Butyl peroxybenzoate: 93 °C / 199.4 °F.[2][3] Given the structural similarity, a low flash point should be assumed, and the material should be treated as flammable.
Self-Accelerating Decomposition Temperature (SADT) Data not available for this compound. For tert-Butyl peroxyacetate (50% solution): ~60 °C. For tert-Butyl peroxybenzoate: ~60 °C.[4][5] The SADT is the lowest temperature at which self-accelerating decomposition may occur. Storage and handling should always be well below this temperature.
Occupational Exposure Limits Not established.[6] In the absence of established limits, exposure should be minimized to the lowest possible level.

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE requirements is mandatory when handling this compound.

1. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are required at all times.

  • Face Shield: A full-face shield must be worn over safety goggles when there is a risk of splashes or explosions.

2. Skin and Body Protection:

  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat is essential.

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended. Always double-glove.[7] Check for any signs of degradation before use.

  • Chemical-Resistant Apron and Sleeves: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat.

  • Full-Length Pants and Closed-Toe Shoes: Never work with this compound while wearing shorts, skirts, or open-toed shoes.

3. Respiratory Protection:

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[8]

  • Respirator: If there is a potential for inhalation of vapors or aerosols, a NIOSH-approved respirator with organic vapor cartridges is required. A respiratory protection program that includes medical evaluation, training, and fit testing must be in place.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Checklist:

  • Ensure the work area is clean and free of incompatible materials, especially reducing agents, strong acids and bases, and combustible materials.[8]
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[9]
  • Have appropriate spill cleanup materials readily available (e.g., vermiculite (B1170534), sand).
  • Review the Safety Data Sheet (SDS) for this compound before beginning work.
  • Ensure all necessary PPE is available and in good condition.

2. Handling Procedure:

  • Work with the smallest quantity of this compound necessary for the experiment.
  • Use non-sparking tools made of materials like plastic or Teflon-coated metal.[8]
  • Ground and bond all metal containers and transfer equipment to prevent static discharge.
  • Avoid any friction, grinding, or impact on the container or the chemical itself.
  • Do not heat this compound unless it is part of a carefully controlled and validated procedure.
  • Never return unused this compound to the original container to avoid contamination.[7]

3. Storage:

  • Store this compound in its original, tightly sealed, light-resistant container.[8]
  • Store in a dedicated, well-ventilated, and temperature-controlled area, away from heat sources and direct sunlight.[8]
  • The storage temperature should be kept low to slow down peroxide accumulation.[8]
  • Label containers with the date received and the date opened.[8]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

1. Waste Collection:

  • Collect all this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled hazardous waste container.
  • Do not mix this compound waste with other chemical waste streams.

2. Spill and Decontamination Procedures:

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[10]
  • Using non-sparking tools, place the absorbed material into a loosely covered plastic container for disposal.[10]
  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
  • Decontaminate the spill area with a suitable solution, such as a ferrous sulfate (B86663) solution, as recommended by your EHS department.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
  • Never dispose of this compound down the drain or in the regular trash.[8]

Visual Safety Guides

The following diagrams illustrate the safe handling workflow and the chemical properties of this compound.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_spill Emergency: Spill Response prep_area Prepare Work Area (Clean & Fume Hood On) check_safety Check Safety Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety review_sds Review SDS check_safety->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe measure Measure Smallest Necessary Quantity don_ppe->measure transfer Use Non-Sparking Tools & Grounded Equipment measure->transfer execute Execute Experiment in Fume Hood transfer->execute decontaminate Decontaminate Glassware & Work Surfaces execute->decontaminate evacuate Evacuate Area execute->evacuate Spill Occurs dispose_waste Dispose of Waste in Designated Container decontaminate->dispose_waste remove_ppe Remove & Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands notify Notify EHS evacuate->notify absorb Absorb with Inert Material (if safe to do so) notify->absorb G This compound Structure and Potential Decomposition cluster_structure Chemical Structure cluster_decomposition Decomposition Pathways cluster_products Potential Decomposition Products This compound tert-Butyl peroxycrotonate (C₈H₁₄O₃) heat Heat This compound->heat Initiates Decomposition shock Shock/Friction This compound->shock Initiates Decomposition contamination Contamination (e.g., metals, acids, bases) This compound->contamination Initiates Decomposition gases Gaseous Products (e.g., CO₂, Methane, Acetone) heat->gases liquids Liquid/Solid Residues (e.g., tert-Butanol, Benzoic Acid) heat->liquids shock->gases shock->liquids contamination->gases contamination->liquids

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tBPC
Reactant of Route 2
Reactant of Route 2
tBPC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。